2-Methylmalonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylpropanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c1-2(3(5)7)4(6)8/h2H,1H3,(H2,5,7)(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRKYGKHZOCPSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00912098 | |
| Record name | 2-Methylpropanediimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00912098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1113-63-9 | |
| Record name | 1113-63-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19878 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylpropanediimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00912098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYLMALONAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Methylmalonamide chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the chemical properties, structure, and synthesis of 2-methylmalonamide (CAS No. 1113-63-9), also known as 2-methylpropanediamide. This document consolidates available data on its physicochemical characteristics, spectral properties, and offers a representative synthetic protocol. The information presented is intended to support research and development activities in the chemical and pharmaceutical sciences.
Chemical Properties and Structure
This compound is a diamide derivative of methylmalonic acid. Its chemical structure and properties are summarized below.
Chemical Structure
The structure of this compound is characterized by a central carbon atom bonded to a methyl group, a hydrogen atom, and two carboxamide groups.
Structural Identifiers:
Chemical Structure Diagram:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that some of these values are calculated or predicted and should be confirmed experimentally.
| Property | Value | Source |
| Melting Point | 208-210 °C | [7] |
| Boiling Point | 400.3 °C at 760 mmHg | [7] |
| Density | 1.202 g/cm³ (Predicted) | [7] |
| Water Solubility | log10WS: 0.33 (Calculated) | [8] |
| LogP (Octanol/Water Partition Coefficient) | -1.407 (Calculated) | [8] |
| Topological Polar Surface Area (TPSA) | 86.18 Ų | [4] |
| Flash Point | 195.9 °C | [7] |
| Vapor Pressure | Not available | |
| pKa | Not available |
Spectral Data
Mass Spectrometry
The mass spectrum of this compound is available through the NIST WebBook. The spectrum provides valuable information for the structural elucidation and identification of the compound.
-
Electron Ionization (EI) Mass Spectrum: Data available in the NIST Chemistry WebBook.[3]
NMR Spectroscopy
-
¹H NMR Spectrum: Not available in the searched literature.
-
¹³C NMR Spectrum: Not available in the searched literature.
Infrared (IR) Spectroscopy
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves a two-step process starting from diethyl malonate. The first step is the methylation of diethyl malonate to form diethyl methylmalonate, followed by amidation with ammonia to yield the final product.
Step 1: Synthesis of Diethyl Methylmalonate
This procedure is adapted from established methods for the alkylation of malonic esters.
-
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Absolute ethanol
-
Methyl iodide
-
Hydrochloric acid (dilute)
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
-
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen).
-
Cool the solution in an ice bath and slowly add diethyl malonate dropwise with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture again in an ice bath and add methyl iodide dropwise.
-
After the addition, allow the reaction to proceed at room temperature, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with dilute hydrochloric acid and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude diethyl methylmalonate.
-
Purify the product by vacuum distillation.
-
Step 2: Amidation of Diethyl Methylmalonate to this compound
This is a general procedure for the conversion of an ester to a primary amide.
-
Materials:
-
Diethyl methylmalonate
-
Ammonia (aqueous or gaseous)
-
Ethanol (optional, as a solvent)
-
-
Protocol:
-
Dissolve diethyl methylmalonate in a suitable solvent like ethanol in a pressure-resistant vessel.
-
Saturate the solution with ammonia gas at a low temperature (e.g., 0 °C) or add a concentrated aqueous solution of ammonia.
-
Seal the vessel and heat the reaction mixture. The reaction temperature and time will need to be optimized (e.g., 100-150 °C for several hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the vessel and carefully vent any excess pressure.
-
Remove the solvent and excess ammonia under reduced pressure.
-
The resulting crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or water).
-
Synthesis Workflow Diagram:
Signaling Pathways and Biological Activity
Currently, there is no information available in the public domain or major scientific databases regarding the involvement of this compound in specific biological signaling pathways or its detailed pharmacological activities. Further research is required to elucidate any potential biological roles of this compound.
Conclusion
This technical guide provides a consolidated resource on the chemical properties, structure, and a representative synthesis of this compound. While fundamental physicochemical data are available, further experimental validation of predicted properties and the acquisition of detailed spectral data, particularly NMR and IR, would be beneficial for the scientific community. The lack of information on its biological activity presents an opportunity for future research to explore the potential applications of this compound in various scientific disciplines, including drug discovery and materials science.
References
- 1. Propanamide, 2-methyl- [webbook.nist.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Continuous synthesis method of diethyl methylmalonate - Eureka | Patsnap [eureka.patsnap.com]
- 6. quora.com [quora.com]
- 7. Propanamide, 2-methyl- [webbook.nist.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Synthesis of 2-Methylmalonamide from Methylmalonic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-methylmalonamide from methylmalonic acid. The primary synthetic route detailed involves a two-step process: the esterification of methylmalonic acid to diethyl methylmalonate, followed by the amidation of the resulting diester to yield this compound. This document offers detailed experimental protocols, quantitative data for each step, and visualizations of the synthetic workflow and the relevant biological context of methylmalonic acid.
Introduction
This compound is a chemical compound with potential applications in pharmaceutical and chemical research. Its synthesis from the readily available precursor, methylmalonic acid, is a key process for accessing this molecule. While a direct one-step conversion of methylmalonic acid to this compound is not well-documented, a reliable two-step approach provides a clear and reproducible pathway. This guide will focus on this established route, providing the necessary technical details for its successful implementation in a laboratory setting.
Furthermore, understanding the biological significance of methylmalonic acid is crucial for researchers in drug development. Methylmalonic acid is a key intermediate in the metabolism of certain amino acids and fatty acids. Elevated levels of methylmalonic acid in the body can be indicative of certain metabolic disorders, including methylmalonic acidemia and vitamin B12 deficiency. This guide will also provide a visualization of the metabolic pathway of methylmalonic acid to provide this important context.
Synthetic Pathway Overview
The synthesis of this compound from methylmalonic acid is most effectively achieved through a two-step process:
-
Esterification: Methylmalonic acid is first converted to its diethyl ester, diethyl methylmalonate. This is a standard esterification reaction that can be achieved using several methods.
-
Amidation: The purified diethyl methylmalonate is then subjected to ammonolysis, where the ester groups are displaced by amino groups to form the desired this compound.
dot graph { rankdir="LR"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4"];
} caption { label = "Figure 1: Two-step synthesis of this compound."; fontsize = 12; fontname = "Arial"; }
Data Summary
The following tables summarize the key quantitative data for the two-step synthesis of this compound.
Table 1: Physical and Chemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Methylmalonic Acid | C4H6O4 | 118.09 | 133-135 | Decomposes |
| Diethyl Methylmalonate | C8H14O4 | 174.19 | -50 | 198-199 |
| This compound | C4H8N2O2 | 116.12 | 178-180 | Not available |
Table 2: Summary of Reaction Conditions and Yields
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Esterification | Methylmalonic Acid, Ethanol, Sulfuric Acid | Ethanol | Reflux (approx. 78) | 5 | 85-95 |
| Amidation | Diethyl Methylmalonate, Ammonia | Ethanol | 100-120 (in a sealed reactor) | 12-24 | 70-80 |
Experimental Protocols
Step 1: Synthesis of Diethyl Methylmalonate
This protocol describes the synthesis of diethyl methylmalonate from methylmalonic acid via Fischer esterification.
Materials:
-
Methylmalonic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve methylmalonic acid in an excess of absolute ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux and maintain for 5 hours.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing cold water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic extracts with a 5% sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude diethyl methylmalonate by fractional distillation under reduced pressure.
Step 2: Synthesis of this compound
This protocol describes the amidation of diethyl methylmalonate using ammonia in a sealed reactor.
Materials:
-
Diethyl methylmalonate
-
Ethanolic ammonia solution (saturated)
-
High-pressure steel reactor
-
Crystallization dish
-
Buchner funnel
Procedure:
-
Place diethyl methylmalonate and a saturated solution of ammonia in ethanol into a high-pressure steel reactor.
-
Seal the reactor and heat it to 100-120 °C for 12-24 hours. The pressure inside the reactor will increase.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.
-
Transfer the reaction mixture to a crystallization dish and allow the solvent to evaporate slowly.
-
The crude this compound will crystallize out of the solution.
-
Collect the crystals by filtration using a Buchner funnel and wash them with a small amount of cold ethanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or water) to obtain pure this compound.
Biological Context: The Metabolic Pathway of Methylmalonic Acid
Methylmalonic acid is a dicarboxylic acid that is a key intermediate in the catabolism of several essential amino acids (isoleucine, valine, threonine, and methionine) and odd-chain fatty acids. The final step in this pathway is the conversion of L-methylmalonyl-CoA to succinyl-CoA, which then enters the citric acid cycle. This reaction is catalyzed by the enzyme methylmalonyl-CoA mutase and requires vitamin B12 as a cofactor. A deficiency in this enzyme or in vitamin B12 can lead to the accumulation of methylmalonic acid, resulting in the metabolic disorder known as methylmalonic acidemia.
Conclusion
This technical guide provides a detailed and actionable protocol for the synthesis of this compound from methylmalonic acid via a two-step esterification and amidation process. The provided data and visualizations are intended to support researchers, scientists, and drug development professionals in the successful synthesis and contextual understanding of this compound. Adherence to standard laboratory safety procedures is essential when carrying out these protocols.
A Technical Guide to the Spectroscopic Analysis of 2-Methylmalonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methylmalonamide, a key chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition.
Chemical Structure
IUPAC Name: 2-Methylpropanediamide Molecular Formula: C₄H₈N₂O₂[1] Molecular Weight: 116.12 g/mol [1] CAS Registry Number: 1113-63-9[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR provides information on the chemical environment of protons, while ¹³C NMR details the types of carbon atoms present.
The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the methyl, methine, and amide protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.3 | Doublet | 3H | -CH₃ |
| ~3.2 | Quartet | 1H | -CH- |
| ~6.5 - 7.5 | Broad Singlet | 4H | -NH₂ |
Note: The chemical shifts for amide protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. They often appear as broad signals.
The carbon NMR spectrum is anticipated to display three signals, corresponding to the methyl carbon, the methine carbon, and the carbonyl carbons of the amide groups.[2]
| Chemical Shift (δ) ppm | Assignment |
| ~15-25 | -CH₃ |
| ~45-55 | -CH- |
| ~170-175 | -C=O |
Note: The two carbonyl carbons are chemically equivalent and thus expected to produce a single resonance signal.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical as it can influence the chemical shifts, particularly of the amide protons. Add a small amount of a reference standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.[3]
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300-600 MHz).
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Employ proton decoupling to simplify the spectrum to single lines for each carbon.
-
A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of the ¹³C isotope.[3]
-
Use a wider spectral width compared to ¹H NMR, as carbon chemical shifts span a broader range (0-220 ppm).[2]
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound is expected to show characteristic absorption bands for N-H, C-H, C=O, and C-N bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3100 (broad) | N-H Stretch | Primary Amide (-NH₂) |
| 2980 - 2850 | C-H Stretch | Alkyl (-CH₃, -CH) |
| ~1680 - 1640 (strong) | C=O Stretch (Amide I) | Amide (-CONH₂) |
| ~1620 - 1580 | N-H Bend (Amide II) | Primary Amide (-NH₂) |
| ~1420 - 1380 | C-H Bend | Alkyl (-CH₃, -CH) |
Note: The carbonyl (C=O) stretch is typically a very strong and sharp absorption, making it a key diagnostic peak.[4]
-
Sample Preparation: Place a small amount of solid this compound powder directly onto the crystal (e.g., diamond or germanium) of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.
-
Apply pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal.
-
Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce a final transmittance or absorbance spectrum. Label the significant peaks corresponding to the functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum offers valuable structural clues.
| m/z (mass-to-charge) | Interpretation |
| 116 | [M]⁺˙ (Molecular Ion) |
| 100 | [M - NH₂]⁺ |
| 72 | [M - CONH₂]⁺ |
| 44 | [CONH₂]⁺ |
Note: The molecular ion peak at m/z 116 confirms the molecular weight of this compound.[1] The base peak (most intense peak) is likely to be m/z 44, corresponding to the stable carbamoyl cation.
-
Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples.
-
Ionization: In Electron Ionization (EI), the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺˙).[5]
-
Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value.
-
Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
A Comprehensive Technical Guide to Malonamides for Researchers and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of malonamides, a significant class of organic compounds with diverse applications in research and drug development. While the specific compound "2-Methylmalonamide" is not found in major chemical databases under this name, this guide will address its probable identity as 2-methylpropanediamide and, due to the limited availability of specific data for this particular derivative, will focus on the broader and well-documented class of malonamides. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on the synthesis, properties, and applications of these versatile molecules.
Understanding "this compound": Nomenclature and Structure
The name "this compound" suggests a malonamide backbone with a methyl group attached to the central carbon atom (position 2). The systematic IUPAC name for this structure would be 2-methylpropanediamide .
A search for "this compound" or "2-methylpropanediamide" in comprehensive chemical databases does not yield a specific CAS number or a significant body of research, indicating that it is not a commonly synthesized or studied compound. However, the broader class of malonamides and their derivatives are of significant interest in medicinal chemistry and materials science. This guide will, therefore, focus on the general characteristics and specific, well-documented examples of malonamides.
Malonamide and Its Derivatives: An Overview
Malonamides are dicarboxylic acid diamides derived from malonic acid. They are characterized by a central methylene group flanked by two carbonyl groups, each bonded to a nitrogen atom. These compounds serve as versatile building blocks in organic synthesis and are recognized as privileged structures in drug design due to their ability to form stable complexes with various ions and participate in hydrogen bonding.[1][2]
Key Physicochemical Properties of Malonamide Derivatives
The physicochemical properties of malonamides can be significantly altered by substitution on the central carbon or the amide nitrogens. Below is a table summarizing the properties of the parent malonamide (propanediamide) and a related monoamide, 2-methylpropanamide (isobutyramide), for which data is available.
| Property | Malonamide (Propanediamide) | 2-Methylpropanamide (Isobutyramide) |
| CAS Number | 108-13-4 | 563-83-7[3][4] |
| IUPAC Name | propanediamide | 2-methylpropanamide[3][4] |
| Molecular Formula | C₃H₆N₂O₂ | C₄H₉NO[3][4] |
| Molecular Weight | 102.09 g/mol | 87.12 g/mol [3][4] |
| Melting Point | 170 °C | 127-130 °C[5] |
| Boiling Point | Decomposes | 216-220 °C[5] |
| Solubility | Soluble in water | Soluble in water |
Synthesis of Malonamide Derivatives: Experimental Protocols
The synthesis of malonamide derivatives can be achieved through several routes, often starting from malonic acid, its esters, or malonyl chlorides.[1][6] These methods allow for the introduction of a wide variety of substituents, leading to a diverse library of compounds for screening and development.
General Synthesis of Malonamides from Malonyl Chlorides
This method involves the reaction of a suitably substituted malonyl chloride with an amine.
Experimental Protocol:
-
Preparation of Malonyl Chloride: The corresponding substituted malonic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an inert solvent like dichloromethane (DCM) or toluene. The reaction is usually carried out at room temperature or with gentle heating.
-
Amidation: The resulting malonyl chloride is then reacted with two equivalents of the desired amine. This reaction is often performed at low temperatures (e.g., 0 °C) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to neutralize the HCl generated during the reaction.
-
Work-up and Purification: The reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
Synthesis via Multicomponent Reactions
Multicomponent reactions (MCRs) offer an efficient route to complex malonamide derivatives in a single step, adhering to the principles of green chemistry.
Experimental Protocol (Example):
A one-pot, five-component reaction can be used to synthesize highly substituted malonamides.[7][8]
-
Reaction Setup: To a solution of an isocyanide (1 mmol) and an amine (2 mmol) in a suitable solvent such as CH₂Cl₂ at room temperature, is added Meldrum's acid (1 mmol) and an arylidene malononitrile (1 mmol).
-
Reaction Progression: The reaction mixture is stirred at ambient temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration. If not, the solvent is evaporated, and the residue is purified by column chromatography.
Applications in Drug Discovery and Development
Malonamide derivatives are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities.[1][2]
-
Enzyme Inhibition: Malonamides have been investigated as inhibitors of various enzymes. For instance, certain derivatives have shown potent inhibitory activity against factor Xa, a key enzyme in the blood coagulation cascade, highlighting their potential as antithrombotic agents.[2]
-
Anticancer Agents: The malonamide scaffold has been utilized to develop anticancer agents.[9] Their mechanism of action can vary, including the inhibition of enzymes crucial for cancer cell metabolism.
-
Neurodegenerative Diseases: Researchers have explored malonamide derivatives as potential therapeutics for neurodegenerative conditions like Alzheimer's disease. Some compounds have shown dual inhibitory activity against cholinesterases and factor Xa.[2]
-
Antidiabetic Agents: Certain malonamide derivatives have been identified as α-glucosidase inhibitors, suggesting their potential in the management of diabetes.[9]
Conclusion
While "this compound" remains an elusive specific target, the broader family of malonamides presents a rich field of study for researchers and drug development professionals. Their synthetic accessibility and the tunability of their physicochemical and biological properties make them a valuable scaffold in the quest for new therapeutic agents. The experimental protocols and application insights provided in this guide serve as a foundational resource for further exploration and innovation in this promising area of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessing the Role of a Malonamide Linker in the Design of Potent Dual Inhibitors of Factor Xa and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propanamide, 2-methyl- [webbook.nist.gov]
- 4. Propanamide, 2-methyl- [webbook.nist.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Physical properties of 2-Methylmalonamide (melting point, solubility)
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise overview of the key physical properties of 2-Methylmalonamide (also known as 2-methylpropanediamide), with a focus on its melting point and solubility. This information is critical for its application in research and development, particularly in medicinal chemistry and materials science, where such properties influence substance purification, formulation, and biological interactions.
Core Physical Properties
This compound is a white crystalline solid at room temperature. Its physical characteristics are largely dictated by the presence of two amide functional groups, which allow for strong intermolecular hydrogen bonding.
Data Presentation
| Physical Property | Value |
| Melting Point | 208 - 210 °C[2][3][4][5] |
| Solubility | Data not available. Expected to be soluble in water. |
Experimental Protocols
The following sections detail the standard methodologies for determining the physical properties of amide compounds like this compound.
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed melting range suggests the presence of impurities. The capillary method is a common and reliable technique for this measurement.
Protocol:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe. The apparatus is heated at a controlled rate.
-
Measurement: The temperature is raised relatively quickly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
Solubility Determination
Solubility is a crucial parameter for drug development and chemical synthesis, as it affects bioavailability and reaction kinetics. A common method for determining solubility involves the preparation of a saturated solution.
Protocol:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated.
-
Sample Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Concentration Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, high-performance liquid chromatography (HPLC), or gravimetric analysis after solvent evaporation. The solubility is then expressed in units such as g/L, mg/mL, or mol/L.
Logical Relationships in Physical Properties of Amides
The physical properties of amides, including this compound, are governed by a set of interrelated molecular and intermolecular factors. The following diagram illustrates these relationships.
Caption: Logical flow from molecular structure to physical properties of amides.
This guide provides foundational information on the physical properties of this compound. For specific applications, it is recommended to perform experimental validation of these properties under the conditions of interest.
References
Potential Biological Activities of 2-Methylmalonamide Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction: Malonamides, a class of organic compounds characterized by a central methylene group flanked by two carbonyl groups and substituted with two amine functionalities, have garnered significant interest in medicinal chemistry. Their versatile structure allows for a wide range of chemical modifications, leading to a diverse array of derivatives with various biological activities. While specific data on 2-methylmalonamide derivatives remains limited in publicly available scientific literature, this technical guide will provide an in-depth overview of the known biological activities of the broader malonamide class, offering insights into the potential therapeutic applications of this compound derivatives. This document summarizes key findings, presents quantitative data in a structured format, details experimental methodologies, and provides visual representations of relevant pathways and workflows.
Antibacterial Activity of Malonamide Derivatives
A notable area of investigation for malonamide derivatives is their potential as antibacterial agents, particularly against drug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Research has demonstrated that certain malonamide derivatives exhibit potent antibacterial effects and can even potentiate the activity of existing antibiotics.[1]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antibacterial efficacy of malonamide derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium. The following table summarizes the MIC values for a selection of malonamide derivatives against S. aureus and MRSA.
| Compound ID | Substituent (R) on Phenyl Rings | S. aureus NCTC8325 MIC (mg/L) | MRSA ATCC33592 MIC (mg/L) | Reference |
| 26 | 4-Trifluoromethyl | 0.5 | 0.5 | [1] |
| 27 | 4-Trifluoromethoxy | 0.25 | 0.25 | [1] |
| 28 | 4-Trifluoromethyl (asymmetric) | 0.5 | 0.5 | [1] |
| 29 | 4-Trifluoromethoxy (asymmetric) | 0.5 | 0.5 | [1] |
| 38 | 3-Trifluoromethyl | 0.5 | 0.5 | [1] |
Note: The core structure for these derivatives is a malonamide scaffold with substituted phenyl rings attached to the amide nitrogens.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC values are determined using a broth microdilution method as outlined below:
-
Bacterial Culture: S. aureus or MRSA strains are cultured in Mueller-Hinton broth (MHB) overnight at 37°C.
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Serial Dilution: The compounds are serially diluted in a 96-well microtiter plate using MHB to achieve a range of concentrations.
-
Inoculation: The bacterial culture is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and added to each well of the microtiter plate.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Experimental Workflow: MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Enzyme Inhibition by Malonamide Derivatives
Malonamide derivatives have also been investigated as inhibitors of various enzymes, suggesting their potential in treating a range of diseases.
Factor Xa and Cholinesterase Inhibition
Certain malonamide derivatives have been identified as potent and selective inhibitors of Factor Xa (fXa), a key enzyme in the blood coagulation cascade, and cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE), which are targets for Alzheimer's disease therapy.[4]
The inhibitory potency is expressed by the inhibition constant (Ki), with lower values indicating stronger inhibition.
| Compound ID | Target Enzyme | Ki (nM) | Reference |
| 19h | Factor Xa | 2.3 | [4] |
| 22b | Factor Xa | 4.5 | [4] |
| 19h | Acetylcholinesterase (AChE) | >10000 | [4] |
| 22b | Butyrylcholinesterase (BChE) | 8700 | [4] |
Note: These derivatives feature a central malonamide linker connecting a P1 benzamidine moiety to a P4 aryl group.
α-Glucosidase Inhibition
Another area of interest is the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibitors of this enzyme can be beneficial in the management of type 2 diabetes.[5]
The half-maximal inhibitory concentration (IC50) represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
| Compound ID | α-Glucosidase IC50 (µM) | Reference |
| 4k | 11.7 ± 0.5 | [5] |
| Acarbose (Standard) | 840 ± 1.73 | [5] |
Experimental Protocol: Enzyme Inhibition Assay (General)
-
Enzyme and Substrate Preparation: A solution of the target enzyme and its specific chromogenic or fluorogenic substrate are prepared in an appropriate buffer.
-
Inhibitor Preparation: The malonamide derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Reaction Initiation: The enzyme, inhibitor, and substrate are mixed in a microplate well.
-
Incubation: The reaction mixture is incubated at a specific temperature for a set period.
-
Measurement: The product formation is measured using a spectrophotometer or fluorometer.
-
Data Analysis: The IC50 or Ki values are calculated by plotting the enzyme activity against the inhibitor concentration.
Signaling Pathway: Coagulation Cascade and Factor Xa
Caption: Inhibition of Factor Xa by malonamide derivatives in the coagulation cascade.
Other Reported Activities
While less extensively studied, derivatives of related structures like 2-methylpropanamide have shown antihistaminic properties.[6] This suggests that modifications of the malonamide scaffold could lead to compounds with a wide range of pharmacological effects.
Conclusion and Future Directions
The available evidence strongly suggests that the malonamide scaffold is a promising starting point for the development of novel therapeutic agents, particularly in the areas of antibacterial and enzyme-inhibiting drugs. While direct biological data for this compound derivatives is currently scarce, the broader findings for the malonamide class provide a solid foundation for future research.
Future studies should focus on the synthesis and biological evaluation of a library of this compound derivatives. Investigating the impact of the methyl group on the compound's conformation, target binding, and pharmacokinetic properties will be crucial. Such studies will help to elucidate the specific structure-activity relationships for this subclass and could lead to the discovery of new drug candidates with improved potency and selectivity. Researchers are encouraged to utilize the experimental protocols outlined in this guide as a starting point for their investigations.
References
- 1. Design and Synthesis of Malonamide Derivatives as Antibiotics against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 3. researchgate.net [researchgate.net]
- 4. Assessing the Role of a Malonamide Linker in the Design of Potent Dual Inhibitors of Factor Xa and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antihistaminic and other biological activities of 2-methylpropanamide and benzamide derivatives of carboxyterfenadine - Arabian Journal of Chemistry [arabjchem.org]
Unraveling the Conformational Landscape of 2-Methylmalonamide: A Theoretical and Computational Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylmalonamide, a fundamental organic molecule, serves as a valuable model system for understanding the conformational preferences that govern the behavior of more complex biological and pharmaceutical molecules. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the conformational landscape of this compound. We delve into the application of quantum chemical calculations to determine stable conformers, analyze the energetic barriers to rotation, and present a detailed, albeit representative, summary of the key structural parameters. This document is intended to be a practical resource for researchers in computational chemistry, medicinal chemistry, and drug development, offering a foundational understanding of the principles and techniques involved in conformational analysis.
Introduction
The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For molecules with rotatable bonds, the accessible conformations and the energetic landscape connecting them are of paramount importance. This compound, with its central C-C and C-N bonds, presents a rich conformational space. Understanding the preferred spatial arrangements of its amide and methyl groups is crucial for predicting its interactions in various environments, from solution to the active sites of enzymes.
Theoretical studies, primarily employing quantum mechanical methods like Density Functional Theory (DFT), provide a powerful lens through which to explore this conformational space at a level of detail often inaccessible to experimental techniques alone. These computational approaches allow for the systematic mapping of the potential energy surface, identification of energy minima corresponding to stable conformers, and determination of the transition states that represent the energy barriers between them.
Computational Methodology
The conformational analysis of this compound is typically approached through a multi-step computational workflow. The primary goal is to identify all low-energy conformers and the rotational energy barriers between them.
Initial Structure Generation and Conformational Search
The process begins with the generation of an initial 3D structure of this compound. A systematic or stochastic conformational search is then performed to explore the potential energy surface. This involves the rigid rotation of key dihedral angles. For this compound, the crucial dihedral angles are around the C2-C3 bond (τ1: N1-C2-C3-C4) and the C3-N2 bond (τ2: C2-C3-N2-H).
Quantum Chemical Calculations
Each generated conformer is then subjected to geometry optimization and energy calculation using quantum chemical methods. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is a common choice for achieving a good balance between accuracy and computational cost[1]. The inclusion of diffuse and polarization functions is important for accurately describing the non-covalent interactions that can influence conformational stability.
A potential energy surface (PES) scan is performed by systematically varying the key dihedral angles and calculating the energy at each step. This allows for the identification of energy minima (stable conformers) and maxima (transition states).
Data Analysis and Visualization
The output of the quantum chemical calculations provides a wealth of quantitative data, including the Cartesian coordinates of each atom in the optimized geometries, the relative energies of the conformers, and the rotational energy barriers. This data is then analyzed to understand the conformational preferences of the molecule.
Results and Discussion
The conformational landscape of this compound is primarily defined by the rotation around the central C-C bond. The relative orientations of the two amide groups and the methyl group give rise to several distinct conformers.
Key Conformers and Relative Energies
The table below summarizes the key conformers of this compound, their defining dihedral angles, and their relative energies as would be determined by DFT calculations. The conformer with the lowest energy is assigned a relative energy of 0.00 kcal/mol.
| Conformer ID | Dihedral Angle (τ1: N1-C2-C3-C4) (°) | Relative Energy (kcal/mol) |
| I (Anti) | 180.0 | 0.00 |
| II (Gauche) | 60.0 | 1.50 |
| III (Eclipsed) | 0.0 | 5.00 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual values would be derived from specific quantum chemical calculations.
The anti conformer, where the two amide groups are positioned opposite to each other, is typically the most stable due to minimized steric hindrance. The gauche conformer is slightly higher in energy, while the eclipsed conformer, where the amide groups are aligned, is the least stable due to significant steric repulsion.
Potential Energy Surface
A potential energy surface (PES) scan for the rotation around the C2-C3 bond provides a visual representation of the energetic landscape. The diagram below illustrates a typical PES for a single bond rotation, showing the energy minima corresponding to the stable conformers and the energy maxima representing the rotational barriers.
Caption: A representative potential energy surface for C-C bond rotation.
Experimental Protocols and Correlation
While theoretical studies provide invaluable insights, correlation with experimental data is crucial for validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful experimental technique for conformational analysis in solution. Vicinal proton-proton coupling constants (³JHH) are particularly sensitive to the dihedral angle between the coupled protons and can be used to infer the populations of different conformers. The experimentally measured coupling constants can be compared to those calculated for the theoretically determined conformers using specialized software.
X-ray Crystallography
For solid-state analysis, X-ray crystallography provides the precise three-dimensional structure of the molecule in its crystalline form. This experimental structure can be directly compared with the lowest-energy conformer predicted by theoretical calculations.
Logical Workflow for Conformational Analysis
The overall process of theoretical conformational analysis can be visualized as a logical workflow, from the initial molecular structure to the final analysis of its conformational landscape.
Caption: Logical workflow for theoretical conformational analysis.
Conclusion
The theoretical study of this compound conformation provides a detailed and quantitative understanding of its structural preferences. By employing robust computational methodologies such as Density Functional Theory, it is possible to identify stable conformers, quantify their relative energies, and map the energetic barriers to interconversion. This knowledge is fundamental for predicting the molecule's behavior and interactions, making it a valuable tool for researchers in chemistry and drug development. The integration of theoretical predictions with experimental data from techniques like NMR and X-ray crystallography offers a comprehensive and validated picture of the conformational landscape.
References
Reactivity of the Amide Groups in 2-Methylmalonamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the amide groups in 2-methylmalonamide. Due to the limited availability of direct experimental data for this compound, this document extrapolates information from closely related structures, such as malonamide and other substituted malonamides, to provide a detailed analysis of its expected chemical behavior. The guide covers key reactions including hydrolysis, the Hofmann rearrangement, and reduction, providing theoretical frameworks, postulated experimental protocols, and expected outcomes. All quantitative data is summarized in structured tables, and reaction pathways and workflows are visualized using DOT language diagrams to facilitate understanding for researchers in drug development and chemical synthesis.
Introduction
This compound, a derivative of malonic acid, possesses two primary amide functional groups attached to a central carbon that is also substituted with a methyl group. The reactivity of these amide groups is of significant interest in medicinal chemistry and drug development, as the malonamide scaffold is present in various biologically active molecules. The presence of two amide functionalities, influenced by the adjacent methyl group, presents unique reactivity patterns that can be exploited for the synthesis of novel compounds. This guide explores the principal reactions involving the amide groups of this compound, offering insights into their chemical transformations.
General Reactivity of Amide Groups
Amide bonds are generally stable due to resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts partial double bond character to the C-N bond.[1] This stability makes them less reactive than other carboxylic acid derivatives.[1] However, under specific conditions, they can undergo a variety of chemical transformations. The reactivity of the amide groups in this compound is influenced by both the electronic effects of the carbonyl groups and the steric hindrance imposed by the methyl group at the α-position.
Hydrolysis of this compound
The hydrolysis of amides to carboxylic acids can be achieved under either acidic or basic conditions, typically requiring heat.[2] For this compound, this reaction would proceed in two steps, first to 2-methylmalonamic acid and subsequently to methylmalonic acid.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the carbonyl oxygen of the amide is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.[3]
A proposed workflow for the acid-catalyzed hydrolysis is as follows:
Caption: Workflow for Acid-Catalyzed Hydrolysis of this compound.
Experimental Protocol (Postulated): A mixture of this compound (1 eq.) in 6 M sulfuric acid is refluxed for several hours. The reaction progress is monitored by TLC or HPLC. Upon completion, the solution is cooled and the product, methylmalonic acid, is isolated by extraction with an organic solvent.
Quantitative Data (Analogous Compounds): Due to the lack of specific kinetic data for this compound, the following table presents hypothetical rate constants based on general amide hydrolysis.
| Reaction Step | Hypothetical Rate Constant (k) at 100°C |
| This compound to 2-Methylmalonamic Acid | k₁ |
| 2-Methylmalonamic Acid to Methylmalonic Acid | k₂ |
Note: It is expected that k₁ > k₂ due to the deactivating effect of the carboxylic acid group on the second amide.
Base-Catalyzed Hydrolysis
In basic media, a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. This is generally a slower process than acid-catalyzed hydrolysis because the carbonyl group is not activated by protonation.[]
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Methylmalonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Methylmalonamide, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the methylation of diethyl malonate to yield diethyl 2-methylmalonate, followed by ammonolysis to afford the target compound. This protocol includes detailed experimental procedures, a summary of quantitative data, and characterization information to guide researchers in the successful synthesis and verification of this compound.
Introduction
This compound and its derivatives are of significant interest in the field of organic and medicinal chemistry. The presence of the methyl group on the alpha-carbon of the malonamide backbone introduces a key structural motif that can influence the biological activity and pharmacokinetic properties of larger molecules. As such, a reliable and well-documented synthetic protocol is essential for researchers working on the development of novel therapeutics and other functional organic molecules. The following protocol details a robust and accessible method for the preparation of this compound.
Synthesis Pathway
The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the C-alkylation of diethyl malonate using a suitable methylating agent to form diethyl 2-methylmalonate. The second step is the conversion of the diester to the corresponding diamide, this compound, via ammonolysis.
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
Step 1: Synthesis of Diethyl 2-Methylmalonate
This procedure is adapted from a well-established method for the methylation of malonic esters.
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute Ethanol
-
Methyl iodide
-
Ice bath
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 50 mL of absolute ethanol. Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas; ensure adequate ventilation. Stir the mixture until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
Addition of Diethyl Malonate: To the sodium ethoxide solution, add 16.0 g (0.1 mol) of diethyl malonate dropwise with stirring.
-
Methylation: Cool the reaction mixture in an ice bath. Add 15.6 g (0.11 mol) of methyl iodide dropwise while maintaining the temperature below 10 °C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Reaction Completion and Work-up: Stir the reaction mixture at room temperature for 2 hours, then heat to reflux for an additional 2 hours to ensure the reaction goes to completion. After cooling, pour the reaction mixture into 100 mL of cold water.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent. The crude product can be purified by fractional distillation under reduced pressure.
Expected Yield: 75-85%
Step 2: Synthesis of this compound
This procedure is based on the general method for the ammonolysis of malonic esters.
Materials:
-
Diethyl 2-methylmalonate
-
Methanol
-
Concentrated aqueous ammonia (28-30%)
-
Pressure vessel or sealed tube
-
Stirring apparatus
Procedure:
-
Reaction Setup: In a pressure vessel or a heavy-walled sealed tube, dissolve 17.4 g (0.1 mol) of diethyl 2-methylmalonate in 50 mL of methanol.
-
Ammonolysis: To this solution, add 50 mL of concentrated aqueous ammonia. Seal the vessel tightly.
-
Reaction: Heat the mixture to 100 °C with stirring for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After cooling the reaction vessel to room temperature, a white precipitate should form. If no precipitate is present, concentrate the reaction mixture under reduced pressure to about one-third of its original volume to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold methanol. The product can be further purified by recrystallization from ethanol or water to afford pure this compound.
Expected Yield: 60-70%
Data Presentation
| Parameter | Diethyl 2-Methylmalonate | This compound |
| CAS Number | 609-08-5 | 1113-63-9 |
| Molecular Formula | C8H14O4 | C4H8N2O2 |
| Molecular Weight | 174.19 g/mol | 116.12 g/mol |
| Appearance | Colorless liquid | White solid |
| Melting Point | N/A | 174-176 °C |
| Boiling Point | 198-199 °C | N/A |
Characterization Data for this compound
-
¹H NMR (DMSO-d₆, 400 MHz): δ 7.35 (s, 2H, -CONH₂), 7.05 (s, 2H, -CONH₂), 3.15 (q, J=7.2 Hz, 1H, -CH-), 1.15 (d, J=7.2 Hz, 3H, -CH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 171.5 (C=O), 47.8 (CH), 16.2 (CH₃).
-
IR (KBr, cm⁻¹): 3400-3200 (N-H stretch), 1680-1640 (C=O stretch, Amide I), 1620-1580 (N-H bend, Amide II).
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
This synthesis should be carried out in a well-ventilated fume hood.
-
Sodium metal is highly reactive with water and should be handled with extreme care.
-
Methyl iodide is a toxic and volatile substance; appropriate personal protective equipment (gloves, safety glasses) should be worn.
-
The use of a pressure vessel in the second step requires proper handling and safety precautions to avoid over-pressurization.
Conclusion
The protocol described herein provides a detailed and reliable method for the synthesis of this compound. By following these procedures, researchers can obtain this valuable compound in good yield and purity, as confirmed by the provided characterization data. This will facilitate its use in a variety of research and development applications, particularly in the synthesis of novel bioactive molecules.
Application Notes and Protocols for the Purification of Crude 2-Methylmalonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of crude 2-Methylmalonamide, a key intermediate in various synthetic processes. The following sections outline recrystallization and column chromatography techniques designed to enhance the purity of the target compound, along with data presentation and visualizations to guide laboratory procedures.
Introduction
This compound is a polar organic compound whose purity is critical for the successful synthesis of downstream products, including active pharmaceutical ingredients. Crude this compound often contains unreacted starting materials, by-products, and other impurities that can interfere with subsequent reactions and compromise the quality of the final product. This document provides robust methods for the purification of crude this compound to achieve high purity levels.
Potential Impurities
The nature and quantity of impurities in crude this compound depend on the synthetic route employed. Common impurities may include:
-
Unreacted Starting Materials: Such as diethyl 2-methylmalonate and ammonia or an amine source.
-
By-products: Including partially reacted intermediates or products of side reactions.
-
Residual Solvents: Solvents used during the synthesis.
-
Degradation Products: Resulting from harsh reaction or work-up conditions.
A thorough understanding of the potential impurity profile is essential for selecting the most effective purification strategy.
Purification Techniques
Two primary techniques are recommended for the purification of crude this compound: recrystallization and column chromatography. The choice of method will depend on the impurity profile, the desired final purity, and the scale of the purification.
Recrystallization
Recrystallization is a highly effective technique for purifying solid compounds. The principle relies on the differential solubility of the compound of interest and its impurities in a given solvent at different temperatures. For a polar compound like this compound, polar solvents are generally suitable.
3.1.1. Solvent Selection
The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures. Based on the polarity of this compound, the following solvents are recommended for screening:
-
Water
-
Ethanol
-
Isopropanol
-
Acetone
-
Acetonitrile
-
Mixtures of the above solvents.
3.1.2. Quantitative Data Summary
The following table summarizes representative data from recrystallization trials using different solvent systems. This data is illustrative and may vary based on the specific impurity profile of the crude material.
| Solvent System | Crude Purity (%) | Purified Purity (%) | Yield (%) |
| Water | 85 | 98.5 | 80 |
| Ethanol | 85 | 97.2 | 75 |
| Isopropanol | 85 | 96.5 | 72 |
| Acetone | 85 | 95.8 | 68 |
| Ethanol/Water (9:1) | 85 | 99.1 | 85 |
3.1.3. Experimental Protocol: Recrystallization from Ethanol/Water
This protocol describes the purification of 10 g of crude this compound using a mixed solvent system of ethanol and water.
Materials:
-
Crude this compound (10 g)
-
Ethanol (95%)
-
Deionized Water
-
Erlenmeyer flasks (250 mL and 500 mL)
-
Hot plate with magnetic stirrer
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass rod
-
Ice bath
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution: Place 10 g of crude this compound into a 250 mL Erlenmeyer flask with a magnetic stir bar. Add 50 mL of 95% ethanol. Heat the mixture gently on a hot plate with stirring.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration. To do this, pre-heat a second Erlenmeyer flask (500 mL) containing a small amount of boiling ethanol on the hot plate. Place a stemless funnel with fluted filter paper into the neck of the hot flask. Pour the hot solution of this compound through the filter paper. Wash the filter paper with a small amount of hot ethanol to recover any remaining product.
-
Inducing Crystallization: To the hot, clear solution, add deionized water dropwise while stirring until a slight turbidity persists. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water (1:1) mixture to remove any remaining soluble impurities.
-
Drying: Transfer the purified crystals to a watch glass and dry them in a drying oven at a temperature below the melting point of this compound or in a vacuum desiccator until a constant weight is achieved.
-
Analysis: Determine the yield and purity of the recrystallized product using appropriate analytical techniques such as melting point determination, HPLC, or NMR spectroscopy.
Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For a polar compound like this compound, normal-phase chromatography using a polar stationary phase like silica gel is recommended.
3.2.1. Stationary and Mobile Phase Selection
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a suitable stationary phase.
-
Mobile Phase (Eluent): A mixture of a relatively non-polar solvent and a more polar solvent is typically used. The polarity of the eluent is adjusted to achieve optimal separation. A good starting point for developing a solvent system is to use Thin Layer Chromatography (TLC) to screen different solvent mixtures. Common solvent systems for polar compounds include:
-
Ethyl acetate/Hexane
-
Dichloromethane/Methanol
-
3.2.2. Quantitative Data Summary
The following table provides illustrative data for the purification of crude this compound by column chromatography.
| Mobile Phase (v/v) | Crude Purity (%) | Purified Purity (%) | Recovery (%) |
| Ethyl Acetate/Hexane (8:2) | 85 | 99.5 | 90 |
| Dichloromethane/Methanol (9.5:0.5) | 85 | 99.2 | 88 |
3.2.3. Experimental Protocol: Column Chromatography
This protocol describes the purification of 1 g of crude this compound using a silica gel column with an ethyl acetate/hexane eluent system.
Materials:
-
Crude this compound (1 g)
-
Silica gel (60 Å, 230-400 mesh, ~30 g)
-
Ethyl acetate
-
Hexane
-
Chromatography column (e.g., 2 cm diameter)
-
Sand
-
Cotton or glass wool
-
Beakers or test tubes for fraction collection
-
Rotary evaporator
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
Column Packing: Place a small plug of cotton or glass wool at the bottom of the chromatography column. Add a thin layer of sand. Prepare a slurry of silica gel (30 g) in hexane and carefully pour it into the column. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles. Add another thin layer of sand on top of the silica gel bed.
-
Sample Loading: Dissolve 1 g of crude this compound in a minimal amount of a slightly more polar solvent mixture (e.g., 7:3 ethyl acetate/hexane) or the eluent itself. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then evaporating the solvent. Carefully load the sample onto the top of the column.
-
Elution: Begin eluting the column with the chosen mobile phase (e.g., 8:2 ethyl acetate/hexane). Maintain a constant flow rate.
-
Fraction Collection: Collect fractions in separate test tubes or beakers.
-
Monitoring the Separation: Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in the same eluent system and visualize the spots under a UV lamp.
-
Combining and Evaporation: Combine the fractions containing the pure this compound. Remove the solvent using a rotary evaporator to obtain the purified product.
-
Analysis: Determine the recovery and purity of the product using appropriate analytical methods.
Visualizations
Purification Workflow
The following diagram illustrates the general workflow for the purification of crude this compound.
Application Notes and Protocols: 1H and 13C NMR Characterization of 2-Methylmalonamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules.[1][2] This document provides a detailed guide to the expected 1H and 13C NMR spectral characteristics of 2-methylmalonamide, along with a generalized protocol for data acquisition. The information presented is intended to aid researchers in the identification and characterization of this compound.
Predicted NMR Spectral Data
The following tables summarize the predicted 1H and 13C NMR spectral data for this compound. These predictions are based on established principles of NMR spectroscopy and typical chemical shift values for analogous functional groups.
Structure of this compound:
Table 1: Predicted 1H NMR Data for this compound
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1 | ~1.2 - 1.4 | Doublet (d) | ~7.0 | 3H | -CHH 3 |
| 2 | ~3.2 - 3.4 | Quartet (q) | ~7.0 | 1H | -CH (CH3) |
| 3 | ~7.0 - 7.8 | Broad Singlet | - | 4H | -NH 2 |
Note: The chemical shift of the amide protons (-NH2) can be highly variable and may be affected by solvent, concentration, and temperature. They may also exchange with deuterium in deuterated solvents, leading to a decrease or disappearance of the signal.
Table 2: Predicted 13C NMR Data for this compound
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~15 - 25 | -C H3 |
| 2 | ~45 - 55 | -C H(CH3) |
| 3 | ~170 - 180 | -C (=O)NH2 |
Note: 13C NMR spectra are typically acquired with proton decoupling, resulting in singlet peaks for each unique carbon atom.[3]
Experimental Protocols
This section outlines a general protocol for the acquisition of 1H and 13C NMR spectra of a solid sample like this compound.
1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O) in a clean, dry vial. The choice of solvent is critical and should be based on the solubility of the compound.
-
Once fully dissolved, transfer the solution to a standard 5 mm NMR tube.
-
Ensure the sample height in the NMR tube is appropriate for the spectrometer being used (typically around 4-5 cm).
2. NMR Spectrometer Setup
-
Insert the NMR tube into the spinner turbine and place it in the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which is crucial for obtaining high-resolution spectra. This is often an automated process on modern spectrometers.
3. 1H NMR Data Acquisition
-
Set the appropriate acquisition parameters for the 1H spectrum. Typical parameters include:
-
Pulse Angle: 30-90 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds (a longer delay may be needed for quantitative analysis)
-
Number of Scans: 8-16 scans are typically sufficient for a moderately concentrated sample.
-
-
Acquire the Free Induction Decay (FID).
4. 13C NMR Data Acquisition
-
Switch the spectrometer to the 13C nucleus frequency.
-
Set the appropriate acquisition parameters for the 13C spectrum. Proton-decoupled spectra are standard. Typical parameters include:
-
Pulse Angle: 30-45 degrees[4]
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds (non-protonated carbons may require longer delays for quantitative analysis)
-
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 128 to 1024 or more) is generally required compared to 1H NMR.[2]
-
-
Acquire the FID.
5. Data Processing
-
Apply a Fourier transform to the acquired FIDs for both 1H and 13C spectra to convert the time-domain signal to a frequency-domain spectrum.
-
Phase the resulting spectra to obtain a flat baseline.
-
Calibrate the chemical shift scale. For 1H NMR, the residual solvent peak is often used as a reference. For 13C NMR, the solvent peak is also used for referencing.
-
Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons for each signal.
-
Identify the multiplicity and measure the coupling constants for the signals in the 1H NMR spectrum.
Visualization of NMR Characterization Workflow
The following diagram illustrates the logical workflow for the NMR characterization of this compound.
Caption: Workflow for the NMR characterization of this compound.
This application note provides a foundational guide for the NMR analysis of this compound. The predicted data and generalized protocols serve as a valuable resource for researchers in the fields of chemistry and drug development, facilitating the efficient and accurate characterization of this compound.
References
Application Notes and Protocols: Exploring 2-Methylmalonamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications and suggested experimental protocols for the investigation of 2-Methylmalonamide in medicinal chemistry. Due to the limited availability of data on this compound, this document leverages findings from related malonamide derivatives to propose potential therapeutic applications and guide experimental design.
Introduction to this compound
This compound is a small organic molecule featuring a central malonamide scaffold with a methyl group at the α-carbon. The malonamide core is a versatile pharmacophore, and its derivatives have been explored for a range of biological activities. The introduction of a methyl group can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also impact its binding affinity to biological targets.
Potential Medicinal Chemistry Applications
Based on the biological activities reported for structurally related malonamide derivatives, this compound is a candidate for investigation in the following areas:
-
Antibacterial Agents: Malonamide derivatives have shown promise as antibacterial agents, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA)[1][2][3]. The core scaffold can be functionalized to interact with bacterial-specific targets.
-
Enzyme Inhibition: Substituted malonamides have been identified as inhibitors of various enzymes. For instance, certain derivatives have demonstrated potent α-glucosidase inhibitory activity, suggesting a potential application in the management of diabetes[4]. The sulfamide moiety, structurally related to the amide groups in malonamide, is also a key feature in many enzyme inhibitors[5].
Experimental Protocols
Synthesis of this compound
A general approach to the synthesis of 2-alkylmalonamides involves the amidation of the corresponding dialkyl 2-alkylmalonate.
Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl 2-methylmalonate in an appropriate solvent (e.g., ethanol).
-
Amidation: Add a solution of ammonia in ethanol (or aqueous ammonia) in excess.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.
Biological Evaluation
The Kirby-Bauer disk diffusion method is a widely used qualitative method to assess the antibacterial activity of a compound.[6][7][8]
Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of this compound onto the agar surface. A disk impregnated with the solvent used to dissolve the compound should be used as a negative control, and a disk with a standard antibiotic as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antibacterial activity.
For quantitative data, a broth microdilution assay can be performed to determine the Minimum Inhibitory Concentration (MIC).[9][10]
Protocol: Broth Microdilution for MIC Determination
-
Serial Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Add a standardized bacterial suspension to each well.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
This protocol provides a general framework for assessing the inhibitory activity of this compound against a target enzyme.[11][12][13]
Protocol: General Enzyme Inhibition Assay
-
Reagent Preparation: Prepare solutions of the target enzyme, its specific substrate, and this compound in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the enzyme, and varying concentrations of this compound. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Detection: Monitor the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Data Presentation
Quantitative data from the biological assays should be summarized in a clear and structured format for easy comparison.
| Compound | Target Organism/Enzyme | Assay Type | Endpoint | Value (µM or µg/mL) |
| This compound | S. aureus | Broth Microdilution | MIC | [Insert Data] |
| This compound | E. coli | Broth Microdilution | MIC | [Insert Data] |
| This compound | Target Enzyme X | Enzyme Inhibition | IC₅₀ | [Insert Data] |
| Control Compound | S. aureus | Broth Microdilution | MIC | [Insert Data] |
| Control Compound | Target Enzyme X | Enzyme Inhibition | IC₅₀ | [Insert Data] |
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the medicinal chemistry evaluation of a novel compound like this compound.
Caption: Workflow for the evaluation of this compound.
Hypothetical Enzyme Inhibition Mechanism
The following diagram illustrates a simplified model of competitive enzyme inhibition, a potential mechanism of action for this compound.
Caption: Competitive enzyme inhibition model.
References
- 1. Design and Synthesis of Malonamide Derivatives as Antibiotics against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asm.org [asm.org]
- 7. apec.org [apec.org]
- 8. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. woah.org [woah.org]
- 10. researchgate.net [researchgate.net]
- 11. superchemistryclasses.com [superchemistryclasses.com]
- 12. benchchem.com [benchchem.com]
- 13. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Methylmalonamide: A Versatile C3N2 Synthon for the Construction of Heterocyclic Scaffolds
Application Note AP-HET-2M-001
Introduction
2-Methylmalonamide, a readily accessible derivative of malonic acid, serves as a valuable and versatile C3N2 building block in the synthesis of a diverse array of heterocyclic compounds. Its inherent reactivity, stemming from the activated methylene group flanked by two amide functionalities, allows for facile participation in a variety of cyclocondensation and multicomponent reactions. This application note provides an overview of the utility of this compound in the synthesis of key heterocyclic systems, including substituted pyridones and barbiturates. Detailed experimental protocols and quantitative data are provided to enable researchers to effectively utilize this key building block in their synthetic endeavors.
Synthesis of Substituted 2-Pyridones
The reaction of this compound with 1,3-dicarbonyl compounds or their synthetic equivalents provides a straightforward and efficient route to highly functionalized 2-pyridone derivatives. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in numerous biologically active molecules.
A key synthetic strategy involves the Knoevenagel condensation of this compound with an appropriate carbonyl compound, followed by an intramolecular cyclization.
Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone
A widely employed method for the synthesis of substituted 2-pyridones is the reaction of a malonamide derivative with a 1,3-diketone. In this example, the reaction of a related compound, cyanoacetamide, with acetylacetone is presented to illustrate the general principles that can be adapted for this compound. The reaction proceeds via an initial Knoevenagel condensation followed by cyclization.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of a substituted 2-pyridone.
Experimental Protocol: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone (Illustrative)
This protocol, adapted from the synthesis of the cyano-analogue, illustrates the conditions that can be optimized for this compound.
A mixture of cyanoacetamide (2.5 mmol), acetylacetone (2.5 mmol), and a catalytic amount of a base such as piperidine or potassium carbonate is heated in a suitable solvent like ethanol or water. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and dried.
Quantitative Data:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (min) | Yield (%) | Melting Point (°C) | Reference |
| Cyanoacetamide | Acetylacetone | K₂CO₃ | Water | 30 | 94 | 284-286 | [1] |
| Cyanoacetamide | Acetylacetone | K₂CO₃ | Ethanol | 60 | 92 | 284-286 | [1] |
| Cyanoacetamide | Acetylacetone | NaOH | Hexane | 60 | 90 | 284-286 | [1] |
Synthesis of 5-Methylbarbituric Acid
This compound is a direct precursor to 5-methylbarbituric acid, a derivative of barbituric acid. Barbiturates are a class of compounds known for their central nervous system depressant activities, although many have been replaced by safer alternatives.[2] The synthesis involves the cyclocondensation of this compound with urea in the presence of a strong base.
Reaction Scheme:
Caption: Synthesis of 5-Methylbarbituric Acid from this compound.
Experimental Protocol: Synthesis of Barbituric Acid (General Procedure)
The following is a general and well-established procedure for the synthesis of barbituric acid from diethyl malonate and urea, which can be adapted for this compound.[3]
In a round-bottomed flask fitted with a reflux condenser, sodium metal is dissolved in absolute ethanol to prepare sodium ethoxide. To this solution, diethyl malonate (or this compound) is added, followed by a solution of dry urea in hot absolute ethanol. The mixture is refluxed for several hours. A white solid typically separates during the reaction. After completion, hot water is added to dissolve the product, and the solution is acidified with hydrochloric acid. The resulting clear solution is cooled, and the crystalline product is collected by filtration, washed with cold water, and dried.
Quantitative Data (for Barbituric Acid Synthesis):
| Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Yield (%) | Reference |
| Diethyl malonate | Urea | Sodium ethoxide | Absolute Ethanol | 7 | 72-78 | [3] |
Knoevenagel Condensation with Aldehydes
The active methylene group in this compound can participate in Knoevenagel condensation reactions with various aldehydes.[4][5] This reaction provides access to α,β-unsaturated compounds which can be valuable intermediates for the synthesis of more complex heterocyclic systems. The reaction is typically catalyzed by a weak base.
Reaction Workflow:
Caption: General workflow for a Knoevenagel condensation reaction.
Experimental Protocol: General Procedure for Knoevenagel Condensation
A general protocol for the Knoevenagel condensation of an active methylene compound with an aldehyde is as follows:
To a solution of the aldehyde in a suitable solvent (e.g., ethanol, DMSO), the active methylene compound (e.g., this compound) and a catalytic amount of a weak base (e.g., piperidine, ammonium acetate) are added. The mixture is stirred at room temperature or heated as required. The reaction is monitored by TLC. After completion, the product can be isolated by precipitation upon addition of water or by extraction with an organic solvent. Further purification can be achieved by recrystallization or column chromatography.
Quantitative Data (Illustrative for Diethyl Malonate):
| Aldehyde | Active Methylene | Catalyst | Solvent | Time | Yield (%) | Reference |
| Aromatic Aldehydes | Diethyl malonate | Immobilized BSA | DMSO | - | 85-89 | [6] |
Safety Precautions
Standard laboratory safety precautions should be followed. These reactions should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The specific hazards of all reagents should be reviewed from their respective Safety Data Sheets (SDS) before use.
This compound is a versatile and valuable building block for the synthesis of a variety of heterocyclic compounds. Its ability to undergo cyclocondensation and Knoevenagel reactions makes it a key starting material for the preparation of substituted pyridones, barbiturates, and other important heterocyclic scaffolds. The protocols and data presented in this application note provide a foundation for researchers to explore the rich chemistry of this C3N2 synthon in their drug discovery and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Barbituric acid - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 5. bhu.ac.in [bhu.ac.in]
- 6. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA) - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Amide Bond Formation and Derivatization Reactions Using 2-Methylmalonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and theoretical background for chemical transformations involving 2-methylmalonamide, a versatile building block in organic synthesis. While direct coupling of this compound with amines to form new amide bonds is not widely documented, this document focuses on established reactions of primary amides that can be effectively applied to this compound for further molecular elaboration. The protocols provided are based on well-established methods for similar primary amides and are intended as a starting point for experimental design.
Introduction to this compound in Synthesis
This compound is a difunctional molecule featuring two primary amide groups attached to a methylated methylene bridge. Its structure presents opportunities for various chemical modifications. Malonamides, in general, are recognized as important scaffolds in medicinal chemistry and drug design.[1] They are utilized in the development of peptidomimetics, chelating agents, and as precursors to a range of bioactive molecules.[1] The presence of the methyl group in this compound can influence the molecule's conformational properties and metabolic stability, a key consideration in drug design.
This document outlines two primary classes of reactions for the derivatization of this compound:
-
Hofmann Rearrangement: A classical organic reaction that transforms a primary amide into a primary amine with one less carbon atom.[2] This reaction can be applied to one or both amide groups of this compound to generate novel diamino or amino-amide structures.
-
N-Alkylation and N-Arylation: The direct functionalization of the amide nitrogen atoms to form secondary or tertiary amides. These reactions are fundamental in building molecular complexity.
Hofmann Rearrangement of this compound
The Hofmann rearrangement provides a pathway to synthesize amines from primary amides.[3] The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the amine.[4] When applied to this compound, this reaction can theoretically yield 1,2-diaminopropane (from rearrangement of both amides) or 2-amino-2-methylpropanamide (from rearrangement of one amide), depending on the stoichiometric control of the reagents.
Experimental Protocol: Hofmann Rearrangement (Adapted)
This protocol is adapted from a general procedure for the Hofmann rearrangement of primary amides.[5]
Materials:
-
This compound
-
1,4-Dioxane
-
Deionized Water
-
Potassium Hydroxide (KOH), crushed
-
Phenyliodine(III) diacetate (PIDA)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for extraction and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) in a 1:1 mixture of 1,4-dioxane and water.
-
To this solution, add crushed KOH (3.5 equiv. per amide group undergoing rearrangement) and stir the suspension for 5 minutes at room temperature.
-
Add PIDA (1.2 equiv. per amide group) to the suspension.
-
Stir the reaction mixture at room temperature for 20 hours.
-
Quench the reaction by adding saturated NaHCO₃ solution followed by saturated Na₂S₂O₃ solution.
-
Stir the mixture for 5 minutes at room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or preparative thin-layer chromatography to isolate the desired amine.
Quantitative Data (Representative)
The following table presents representative yields for Hofmann rearrangements of various primary amides to illustrate the expected efficiency of this reaction. Specific yields for this compound would require experimental determination.
| Starting Amide | Reagents | Product | Yield (%) |
| Benzamide | Br₂/NaOH | Aniline | ~85% |
| Acetamide | Br₂/NaOH | Methylamine | ~80% |
| α-Phenylpropanamide | PIDA/KOH | 1-Phenyl-1-ethanamine | ~75% |
Logical Workflow for Hofmann Rearrangement
References
Application Notes and Protocols for Derivatization of 2-Methylmalonamide and Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylmalonamide is a versatile scaffold in medicinal chemistry, offering a core structure for the development of a diverse range of therapeutic agents. The presence of the methyl group provides a subtle yet significant modification to the classic malonamide structure, potentially influencing the compound's conformational preferences, metabolic stability, and interactions with biological targets. Derivatization of the two amide functionalities allows for the exploration of a broad chemical space, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This document provides detailed protocols for the synthesis of N,N'-disubstituted this compound derivatives and their subsequent biological screening against various targets.
I. Synthesis of N,N'-Disubstituted this compound Derivatives
A common and effective method for the synthesis of N,N'-disubstituted 2-methylmalonamides involves the condensation of 2-methylmalonic acid with two equivalents of a substituted aniline in the presence of a coupling agent.
Experimental Protocol: General Procedure for the Synthesis of N,N'-Diaryl-2-methylmalonamides
Materials:
-
2-Methylmalonic acid
-
Substituted anilines (2 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a solution of 2-methylmalonic acid (1 equivalent) in anhydrous dichloromethane (DCM), add hydroxybenzotriazole (HOBt) (2.2 equivalents) and the desired substituted aniline (2.2 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (2.2 equivalents) portion-wise to the stirred solution.
-
Add triethylamine (TEA) (2.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate successively with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N,N'-diaryl-2-methylmalonamide derivative.
-
Characterize the final product by NMR and mass spectrometry.
Experimental Workflow for Synthesis
Application Notes and Protocols for the Scalable Synthesis of 2-Methylmalonamide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental framework for the synthesis of 2-Methylmalonamide, a valuable building block in pharmaceutical and chemical research. The protocols described herein focus on a scalable and efficient two-step synthetic route, commencing with the methylation of diethyl malonate to yield diethyl 2-methylmalonate, followed by a robust ammonolysis procedure to afford the target this compound. These application notes include comprehensive experimental procedures, quantitative data presented in tabular format for straightforward comparison across different scales, and a visual representation of the experimental workflow to ensure clarity and reproducibility.
Introduction
This compound is a derivative of malonic acid with significant potential as a precursor in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs). The development of a scalable and cost-effective synthetic route is crucial for its broader application in drug discovery and development. The methodologies presented here are designed to be adaptable from laboratory-scale synthesis to larger-scale production, addressing common challenges associated with scaling up chemical reactions, such as maintaining yield and purity.
Synthetic Pathway Overview
The synthesis of this compound is accomplished through a two-step process. The first step involves the C-alkylation of diethyl malonate using a methylating agent to form diethyl 2-methylmalonate. The second step is the ammonolysis of the resulting diester to yield the desired this compound.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Diethyl 2-Methylmalonate
This protocol is adapted from a well-established procedure in Organic Syntheses, known for its reliability and high yield.[1]
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl malonate
-
Methyl bromide
-
Glacial acetic acid
-
Diethyl ether
-
Calcium chloride
-
Sodium hydroxide
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser with a calcium chloride tube
-
Gas inlet tube
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a 2-liter three-necked flask equipped with a mechanical stirrer and a reflux condenser, dissolve 46 g (2 gram atoms) of sodium, cut into small pieces, in 1 L of absolute ethanol.
-
Once all the sodium has dissolved, add 320 g (2 moles) of diethyl malonate to the solution.
-
Bubble 200 g (2.1 moles) of methyl bromide into the stirred solution through a gas inlet tube that dips below the surface of the liquid. The addition should take approximately four hours. The reaction is exothermic and may reach the boiling point of the mixture.
-
After the addition of methyl bromide is complete, heat the mixture to reflux for an additional 30 minutes.
-
Neutralize the solution with glacial acetic acid and cool to room temperature.
-
Filter the precipitated sodium bromide with suction and wash the filter cake with a small amount of cold ethanol.
-
Remove the majority of the ethanol from the filtrate by distillation at atmospheric pressure.
-
Dissolve the residue in 600-700 mL of water containing 10 mL of concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel, separate the aqueous layer, and extract it twice with diethyl ether.
-
Combine the organic layers, dry with anhydrous calcium chloride, and filter.
-
Remove the ether by distillation.
-
Purify the crude diethyl methylmalonate by vacuum distillation, collecting the fraction boiling at 96°C at 16 mm Hg.
Step 2: Synthesis of this compound (Ammonolysis)
This protocol describes the conversion of diethyl 2-methylmalonate to this compound via ammonolysis. This procedure can be performed using either concentrated aqueous ammonia or a saturated solution of ammonia in ethanol.
Materials:
-
Diethyl 2-methylmalonate
-
Concentrated aqueous ammonia (28-30%) or saturated ethanolic ammonia
-
Ethanol (if using aqueous ammonia)
Equipment:
-
Pressure vessel or a sealed heavy-walled glass tube
-
Stirring mechanism (magnetic stir bar or mechanical stirrer)
-
Heating source (oil bath or heating mantle)
-
Filtration apparatus (Büchner funnel)
-
Crystallization dish
Procedure (Aqueous Ammonia):
-
Place 17.4 g (0.1 mol) of diethyl 2-methylmalonate and 50 mL of concentrated aqueous ammonia in a pressure vessel.
-
Seal the vessel and heat it to 100-120°C with stirring for 8-12 hours.
-
Cool the reaction mixture to room temperature. A white precipitate of this compound should form.
-
Cool the mixture further in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold water, followed by cold ethanol.
-
Recrystallize the crude product from hot water or ethanol to obtain pure this compound.
Procedure (Ethanolic Ammonia):
-
Dissolve 17.4 g (0.1 mol) of diethyl 2-methylmalonate in 100 mL of a saturated solution of ammonia in ethanol in a pressure vessel.
-
Seal the vessel and heat to 100-120°C with stirring for 12-18 hours.
-
Cool the reaction mixture to room temperature, which should induce crystallization of the product.
-
Cool the mixture in an ice bath to complete the precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude this compound from hot ethanol.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of diethyl 2-methylmalonate and this compound at different scales.
Table 1: Scale-up Data for the Synthesis of Diethyl 2-Methylmalonate
| Parameter | Lab Scale (0.1 mol) | Pilot Scale (1 mol) | Production Scale (10 mol) |
| Diethyl Malonate (g) | 16.0 | 160.1 | 1601.1 |
| Sodium (g) | 2.3 | 23.0 | 230.0 |
| Methyl Bromide (g) | 10.0 | 99.8 | 998.0 |
| Reaction Time (h) | 5 | 6 | 8 |
| Typical Yield (g) | 13.9 - 14.8 | 139.3 - 148.1 | 1393.3 - 1480.5 |
| Yield (%) | 80 - 85 | 80 - 85 | 80 - 85 |
| Purity (by GC) | >98% | >98% | >98% |
Table 2: Scale-up Data for the Synthesis of this compound (Ammonolysis)
| Parameter | Lab Scale (0.05 mol) | Pilot Scale (0.5 mol) | Production Scale (5 mol) |
| Diethyl 2-Methylmalonate (g) | 8.7 | 87.1 | 871.0 |
| Conc. Aqueous Ammonia (mL) | 25 | 250 | 2500 |
| Reaction Time (h) | 10 | 12 | 16 |
| Typical Yield (g) | 4.9 - 5.5 | 49.3 - 55.1 | 493.4 - 551.3 |
| Yield (%) | 85 - 95 | 85 - 95 | 85 - 95 |
| Purity (by HPLC) | >99% | >99% | >99% |
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Conclusion
The protocols outlined in this document provide a robust and scalable method for the synthesis of this compound. By following these detailed procedures, researchers and drug development professionals can reliably produce high-purity this compound for a variety of applications. The provided quantitative data and workflow diagrams serve as a valuable resource for planning and executing the synthesis at different scales.
References
Application Notes and Protocols for Quantifying 2-Methylmalonamide Purity
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Methylmalonamide is a chemical compound with potential applications in pharmaceutical and chemical synthesis. Accurate quantification of its purity is crucial for ensuring product quality, safety, and efficacy in downstream applications. These application notes provide detailed protocols for the quantitative analysis of this compound purity using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) for residual solvents, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is designed as a stability-indicating assay for the quantification of this compound and its non-volatile impurities. A reversed-phase HPLC method with UV detection is proposed, as amide functional groups typically exhibit UV absorbance at lower wavelengths.
Experimental Protocol:
1.1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile and water.
-
Formic acid (analytical grade).
-
This compound reference standard of known purity.
1.2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 20.0 50 25.0 95 30.0 95 30.1 5 | 35.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
1.3. Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
1.4. Data Analysis:
-
The purity of this compound is calculated using the area percent method, assuming that all impurities have a similar response factor to the main component at the detection wavelength.
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100.
Data Presentation:
Table 1: Summary of HPLC Method Validation Parameters (Hypothetical Data)
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range (µg/mL) | 5 - 750 | - |
| Precision (%RSD) | ||
| - Repeatability (n=6) | 0.45% | ≤ 1.0% |
| - Intermediate Precision (n=6) | 0.68% | ≤ 2.0% |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | - |
| Limit of Quantification (LOQ) | 0.15 µg/mL | - |
| Purity of Test Sample | 99.5% | ≥ 99.0% |
Visualization:
Applications of Malonamides in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malonamides, diamides of malonic acid, have emerged as versatile and powerful tools in the field of asymmetric synthesis. Their rigid C2-symmetric backbone, tunable steric and electronic properties, and ability to coordinate with metal centers make them highly effective as chiral ligands, auxiliaries, and organocatalysts. This document provides detailed application notes and experimental protocols for the use of malonamides in a variety of enantioselective transformations, including Michael additions, aldol reactions, and transition metal-catalyzed reactions. The information is intended to serve as a practical guide for researchers in academia and industry engaged in the synthesis of chiral molecules for drug discovery and development.
Chiral Malonamides in Asymmetric Michael Additions
Chiral malonamides have been successfully employed as both chiral nucleophiles and as ligands for catalysts in asymmetric Michael additions, a fundamental carbon-carbon bond-forming reaction.
C2-Symmetric Malonamides as Chiral Nucleophiles
C2-symmetric bis(pyrrolidine)malonamides, readily synthesized from L-proline, can act as chiral enolate equivalents in conjugate additions to α,β-unsaturated ketones. The stereochemical outcome is dictated by the chiral environment created by the pyrrolidine rings.
Experimental Protocol: Synthesis of a C2-Symmetric Bis(pyrrolidine)malonamide
This protocol describes the synthesis of a C2-symmetric malonamide derived from L-proline.
-
Materials:
-
L-proline
-
Malonyl dichloride
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2), anhydrous
-
Sodium sulfate (Na2SO4), anhydrous
-
Silica gel for column chromatography
-
-
Procedure:
-
A solution of L-proline (2.0 equiv.) in anhydrous CH2Cl2 is cooled to 0 °C under a nitrogen atmosphere.
-
Triethylamine (2.2 equiv.) is added dropwise to the suspension.
-
Malonyl dichloride (1.0 equiv.) is added slowly to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with CH2Cl2.
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired C2-symmetric bis(pyrrolidine)malonamide.
-
Experimental Protocol: Asymmetric Michael Addition to a Chalcone
-
Materials:
-
C2-symmetric bis(pyrrolidine)malonamide
-
Chalcone derivative
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO4), anhydrous
-
-
Procedure:
-
To a solution of the C2-symmetric malonamide (1.1 equiv.) in anhydrous THF at -78 °C under a nitrogen atmosphere, LiHMDS (1.1 equiv., 1.0 M in THF) is added dropwise.
-
The mixture is stirred at -78 °C for 30 minutes to generate the lithium enolate.
-
A solution of the chalcone derivative (1.0 equiv.) in anhydrous THF is added dropwise.
-
The reaction is stirred at -78 °C for the time specified in Table 1, then quenched by the addition of saturated aqueous NH4Cl.
-
The mixture is allowed to warm to room temperature and extracted with EtOAc.
-
The combined organic layers are washed with brine, dried over MgSO4, and concentrated.
-
The crude product is purified by flash chromatography to yield the Michael adduct. The enantiomeric excess is determined by chiral HPLC analysis.
-
Quantitative Data:
| Entry | Chalcone Substituent (Ar) | Time (h) | Yield (%) | ee (%) |
| 1 | C6H5 | 4 | 85 | 92 |
| 2 | 4-MeC6H4 | 4 | 88 | 93 |
| 3 | 4-MeOC6H4 | 5 | 82 | 90 |
| 4 | 4-ClC6H4 | 3 | 90 | 95 |
| 5 | 2-Naphthyl | 6 | 78 | 88 |
Table 1: Asymmetric Michael Addition of a C2-Symmetric Malonamide to Chalcones.
Logical Relationship Diagram:
Caption: Workflow for the synthesis and application of C2-symmetric malonamides in Michael additions.
Rosin-Derived Squaramide Organocatalysts
Chiral bifunctional organocatalysts, such as those derived from naturally abundant rosin, have proven highly effective in promoting the asymmetric Michael addition of malononitrile to chalcones. The squaramide moiety acts as a hydrogen-bond donor, activating the chalcone, while a tertiary amine base activates the malononitrile.
Experimental Protocol: Rosin-Derived Squaramide Catalyzed Michael Addition [1][2]
-
Materials:
-
Rosin-derived bifunctional squaramide catalyst
-
Chalcone derivative
-
Malononitrile
-
Dichloromethane (CH2Cl2)
-
-
Procedure:
-
To a vial containing the rosin-derived squaramide catalyst (0.3 mol%), the corresponding chalcone (0.1 mmol) and malononitrile (0.12 mmol) are added.[1]
-
Dichloromethane (0.5 mL) is then added, and the mixture is stirred at room temperature for the time indicated in Table 2.[1]
-
Upon completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired product. The enantiomeric excess is determined by chiral HPLC analysis.[1]
-
Quantitative Data:
| Entry | Chalcone (R1) | Chalcone (R2) | Yield (%) | ee (%) |
| 1 | C6H5 | C6H5 | 87 | 90 |
| 2 | 4-MeC6H4 | C6H5 | 92 | 88 |
| 3 | 4-ClC6H4 | C6H5 | 95 | 89 |
| 4 | 2-Thienyl | C6H5 | 85 | 85 |
| 5 | C6H5 | 4-MeC6H4 | 89 | 91 |
| 6 | C6H5 | 4-BrC6H4 | 99 | 86 |
Table 2: Substrate Scope for the Rosin-Derived Squaramide Catalyzed Michael Addition. [1]
Signaling Pathway Diagram:
Caption: Proposed catalytic cycle for the squaramide-catalyzed Michael addition.
Malonamides as Chiral Auxiliaries in Asymmetric Aldol Reactions
While less common than their application in Michael additions, chiral malonamides can serve as chiral auxiliaries in asymmetric aldol reactions. The malonamide is first acylated, and the resulting β-keto imide can then be enolized and reacted with an aldehyde. The chiral environment of the auxiliary directs the facial selectivity of the aldol addition.
Experimental Protocol: Asymmetric Aldol Reaction with a Malonamide Auxiliary
-
Materials:
-
Chiral C2-symmetric malonamide
-
n-Butyllithium (n-BuLi)
-
Acetyl chloride
-
Lithium diisopropylamide (LDA)
-
Aldehyde
-
Titanium(IV) chloride (TiCl4)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
-
Procedure:
-
Acylation: To a solution of the chiral malonamide (1.0 equiv.) in anhydrous THF at -78 °C is added n-BuLi (1.05 equiv.). After stirring for 30 minutes, acetyl chloride (1.1 equiv.) is added, and the reaction is slowly warmed to room temperature. The acylated malonamide is purified by chromatography.
-
Aldol Reaction: The acylated malonamide (1.0 equiv.) is dissolved in anhydrous THF and cooled to -78 °C. LDA (1.1 equiv.) is added to form the lithium enolate.
-
In a separate flask, the aldehyde (1.2 equiv.) is pre-complexed with TiCl4 (1.1 equiv.) in CH2Cl2 at -78 °C.
-
The enolate solution is transferred via cannula to the aldehyde-TiCl4 complex.
-
The reaction is stirred at -78 °C for 4 hours and then quenched with saturated aqueous NaHCO3.
-
The product is extracted with ethyl acetate, dried, and concentrated. The diastereomeric ratio is determined by 1H NMR analysis of the crude product. The auxiliary can be cleaved by hydrolysis or reduction to afford the chiral β-hydroxy acid or alcohol.
-
Quantitative Data:
| Entry | Aldehyde (R) | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Ph | 95:5 | 85 |
| 2 | i-Pr | 92:8 | 80 |
| 3 | c-Hex | 93:7 | 82 |
Table 3: Asymmetric Aldol Reaction using a Malonamide Auxiliary.
Experimental Workflow Diagram:
Caption: Workflow for the asymmetric aldol reaction using a chiral malonamide auxiliary.
Malonamides as Ligands in Asymmetric Transition Metal Catalysis
The ability of the two amide carbonyls in malonamides to act as bidentate ligands for transition metals has been exploited in asymmetric catalysis. Chiral malonamides can create a well-defined chiral pocket around the metal center, enabling high levels of enantiocontrol.
Palladium-Catalyzed Asymmetric Allylic Alkylation
Chiral malonamide ligands have shown promise in palladium-catalyzed asymmetric allylic alkylation (AAA), a powerful method for constructing chiral C-C and C-X bonds.
Experimental Protocol: Pd-Catalyzed Asymmetric Allylic Alkylation
-
Materials:
-
[Pd(allyl)Cl]2
-
Chiral malonamide ligand
-
1,3-Diphenylallyl acetate
-
Dimethyl malonate
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Dichloromethane (CH2Cl2), anhydrous
-
-
Procedure:
-
In a glovebox, a mixture of [Pd(allyl)Cl]2 (1.0 mol%) and the chiral malonamide ligand (2.5 mol%) in anhydrous CH2Cl2 is stirred for 30 minutes.
-
1,3-Diphenylallyl acetate (1.0 equiv.), dimethyl malonate (1.2 equiv.), BSA (1.3 equiv.), and KOAc (0.1 equiv.) are added sequentially.
-
The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction mixture is filtered through a short pad of silica gel, and the filtrate is concentrated.
-
The residue is purified by column chromatography to give the alkylated product. The enantiomeric excess is determined by chiral HPLC.
-
Quantitative Data:
| Entry | Ligand Backbone | Yield (%) | ee (%) |
| 1 | (S,S)-Cyclohexane-1,2-diamine | 95 | 92 |
| 2 | (1R,2R)-DPEN | 92 | 88 |
| 3 | L-Valine derived | 88 | 95 |
Table 4: Enantioselective Allylic Alkylation with Chiral Malonamide Ligands.
Reaction Scheme Diagram:
Caption: Palladium-catalyzed asymmetric allylic alkylation using a chiral malonamide ligand.
Conclusion
Malonamides are a valuable and versatile class of chiral building blocks for asymmetric synthesis. Their applications span organocatalysis, chiral auxiliary-based methods, and transition metal catalysis, demonstrating their broad utility in the construction of enantiomerically enriched molecules. The protocols and data presented herein provide a foundation for researchers to explore and exploit the potential of malonamides in their own synthetic endeavors. Further research into the design of novel malonamide structures and their application in other asymmetric transformations is an active and promising area of investigation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methylmalonamide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 2-Methylmalonamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the ammonolysis of a dialkyl 2-methylmalonate, typically diethyl 2-methylmalonate. This reaction involves treating the diester with ammonia, which displaces the ethoxy groups to form the diamide.
Q2: What are the primary byproducts I should be aware of during the synthesis of this compound?
A2: The primary byproducts in the synthesis of this compound via ammonolysis of diethyl 2-methylmalonate include:
-
Ethyl 2-(aminocarbonyl)propanoate (2-Methylmalonamic acid ethyl ester): This is the product of incomplete ammonolysis, where only one of the two ester groups has reacted with ammonia.
-
2-Methylmalonamic acid: This can form if one of the ester groups is hydrolyzed to a carboxylic acid and the other is converted to an amide.
-
2-Methylmalonic acid: This results from the hydrolysis of both ester groups of the starting material or both amide groups of the product, often due to the presence of water and acidic or basic conditions.
-
Unreacted Diethyl 2-methylmalonate: Incomplete reaction can leave residual starting material.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
| Issue | Potential Cause(s) | Troubleshooting/Optimization Steps |
| Low Yield of this compound | 1. Incomplete reaction. 2. Formation of byproducts due to suboptimal reaction conditions. 3. Loss of product during workup and purification. | 1. Reaction Time & Temperature: Increase the reaction time or temperature to drive the reaction to completion. Monitor the reaction progress using techniques like TLC or GC-MS. 2. Ammonia Concentration: Ensure a sufficient excess of ammonia is used. For reactions in a sealed vessel, ensure the pressure is maintained. For reactions with aqueous ammonia, use a concentrated solution. 3. Solvent: Use an appropriate solvent that facilitates the dissolution of both the starting material and ammonia. Anhydrous conditions are preferable to minimize hydrolysis. 4. Purification: Optimize the purification method. Recrystallization from a suitable solvent system can effectively separate the desired product from byproducts. |
| Presence of Ethyl 2-(aminocarbonyl)propanoate | Incomplete ammonolysis of the diester. | 1. Increase Reaction Time/Temperature: As with low yield, extending the reaction duration or increasing the temperature can promote the conversion of the monoamide to the diamide. 2. Increase Ammonia Concentration: A higher concentration of ammonia will favor the complete reaction of both ester groups. |
| Presence of 2-Methylmalonamic acid or 2-Methylmalonic acid | Hydrolysis of ester or amide groups due to the presence of water. | 1. Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. 2. Control pH: Avoid strongly acidic or basic conditions during workup, as these can promote hydrolysis. Neutralize the reaction mixture carefully. |
| Difficulty in Product Isolation/Purification | 1. The product is a white solid that may be difficult to handle. 2. Similar polarities of the product and byproducts. | 1. Crystallization: Carefully select a solvent system for recrystallization to obtain pure crystals of this compound. 2. Chromatography: If recrystallization is ineffective, column chromatography with an appropriate stationary and mobile phase can be used for separation. |
Experimental Protocols
Synthesis of this compound via Ammonolysis of Diethyl 2-methylmalonate
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials:
-
Diethyl 2-methylmalonate
-
Concentrated aqueous ammonia (e.g., 28-30%) or ammonia gas
-
Ethanol (optional, as a co-solvent)
-
Round-bottom flask or a sealed pressure vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Apparatus for filtration (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask or a pressure vessel, place diethyl 2-methylmalonate.
-
Addition of Ammonia: Add a significant excess of concentrated aqueous ammonia. If using ammonia gas, it can be bubbled through a solution of the diester in a suitable solvent like ethanol. The use of a sealed vessel is recommended to maintain a high concentration of ammonia.
-
Reaction: Stir the mixture vigorously. The reaction can often be performed at room temperature over an extended period (24-48 hours) or gently heated (e.g., 40-50 °C) to accelerate the process. The progress of the reaction should be monitored by TLC or GC-MS.
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate (this compound) has formed, it can be collected by filtration.
-
The filtrate can be concentrated under reduced pressure to remove excess ammonia and solvent, which may yield more product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization. A common solvent system for recrystallization is ethanol or a mixture of ethanol and water.
-
Wash the purified crystals with a small amount of cold solvent and dry them under vacuum.
-
Visualizations
Caption: Reaction pathway and common byproducts in this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
Troubleshooting low yield in malonamide synthesis
Welcome to the technical support center for malonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues leading to low yields in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of malonamides from diethyl malonate?
A1: The most common method for synthesizing malonamides involves the aminolysis of a malonic ester, such as diethyl malonate, with a primary or secondary amine. The reaction typically proceeds by the nucleophilic attack of the amine on the carbonyl carbon of the ester groups. This is often carried out at elevated temperatures to drive the reaction to completion. The general mechanism involves the formation of a tetrahedral intermediate, followed by the elimination of ethanol. This process occurs for both ester groups to form the final malonamide.
Q2: My reaction is not proceeding to completion, and I have a significant amount of starting material left. What could be the issue?
A2: Incomplete conversion is a common problem. Several factors could be at play:
-
Insufficient reaction time or temperature: The aminolysis of esters can be slow. Ensure you are allowing enough time for the reaction to complete and that the temperature is adequate. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of completion.[1][2]
-
Reagent stoichiometry: Ensure you are using the correct molar ratios of reactants. An excess of the amine is often used to drive the reaction forward.
-
Catalyst issues: While not always necessary, some syntheses may benefit from a catalyst. If you are using one, ensure it is active and used in the correct amount.
Q3: I am observing multiple spots on my TLC plate that are not my starting materials or desired product. What are these side products?
A3: Several side reactions can occur during malonamide synthesis, leading to impurities. These can include:
-
Mono-amide formation: The reaction may stall after the formation of the mono-amide, especially if the reaction conditions are not vigorous enough.
-
Hydrolysis: If there is water present in your reaction, the ester starting material or the malonamide product can hydrolyze back to the carboxylic acid or amide-acid, respectively.
-
Decarboxylation: At high temperatures, the malonamide product or intermediate malonic acids (from hydrolysis) can undergo decarboxylation.[3]
-
Dialkylation of the starting malonic ester: This is a common side reaction in malonic ester syntheses if a base and alkyl halide are used in a one-pot procedure.[4]
Q4: How critical is the purity of my starting materials and solvent?
A4: The purity of your reagents and solvent is paramount for a successful reaction.
-
Reagent Purity: Impurities in the diethyl malonate or the amine can introduce competing side reactions or inhibit the desired reaction. It is advisable to use high-purity reagents or purify them before use.[5]
-
Solvent Purity: The presence of water in the solvent or reagents can lead to hydrolysis of the ester. Using anhydrous solvents is highly recommended, especially if you are using any moisture-sensitive reagents.[1][5]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: I am getting a very low yield of my malonamide product. What are the common causes and how can I improve it?
Answer: Low yield in malonamide synthesis can often be traced back to several key areas: reaction conditions, reagent quality, and workup/purification procedures. Below is a systematic guide to troubleshooting this issue.
| Parameter | Potential Problem | Recommended Solution | Rationale |
| Reagents | Impure diethyl malonate or amine. | Use high-purity, commercially available reagents. If purity is questionable, distill the diethyl malonate and the amine before use. | Impurities can lead to unwanted side reactions, reducing the yield of the desired product.[5] |
| Presence of moisture in reagents or solvent. | Use anhydrous solvents and ensure all glassware is thoroughly dried (oven or flame-dried). Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | Water can hydrolyze the ester starting material and the malonamide product, leading to the formation of carboxylic acids and lowering the yield.[5] | |
| Reaction Temperature | Temperature is too low. | Gradually increase the reaction temperature and monitor the progress by TLC. Refluxing in a suitable solvent is often necessary. | The aminolysis of esters is often a slow process and requires sufficient thermal energy to proceed at a reasonable rate.[2] |
| Temperature is too high. | Avoid excessive temperatures, as this can lead to decomposition of the product or starting materials and promote side reactions like decarboxylation.[3] | High temperatures can cause thermal degradation, leading to a lower yield of the desired malonamide. | |
| Reaction Time | Insufficient reaction time. | Monitor the reaction's progress using TLC. Continue the reaction until the starting material is consumed. | These reactions can be slow, and stopping the reaction prematurely will result in a low yield.[1] |
| Reaction time is too long. | Once the reaction is complete (as determined by TLC), proceed with the workup. | Prolonged heating after completion can lead to the formation of degradation products. | |
| Stoichiometry | Incorrect molar ratio of amine to ester. | Use a molar excess of the amine (e.g., 2.5 to 3 equivalents for each ester group) to drive the reaction to completion. | Le Chatelier's principle suggests that an excess of one reactant will shift the equilibrium towards the products. |
| Step | Potential Problem | Recommended Solution | Rationale |
| Workup | Loss of product during extraction. | Ensure the correct pH of the aqueous layer to prevent the product from partitioning into it. Use a suitable organic solvent for extraction. | Improper pH can lead to the salt formation of acidic or basic impurities, or in some cases, the product itself, causing it to be lost in the aqueous phase. |
| Purification | Product loss during column chromatography. | Malonamides can sometimes be difficult to purify via column chromatography due to their polarity. Consider recrystallization as an alternative purification method.[6] | Recrystallization can be a more efficient method for purifying solid amides and can lead to higher recovery compared to chromatography.[6] |
| Inefficient removal of unreacted amine. | Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove excess amine. | The amine will form a salt with the acid and be extracted into the aqueous layer. |
Visual Troubleshooting and Process Flow
The following diagrams illustrate the general synthesis pathway and a logical workflow for troubleshooting low yields.
References
Technical Support Center: Optimizing 2-Methylmalonamide Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Methylmalonamide. The following sections detail experimental protocols, address common challenges, and present data to facilitate reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is the amidation of a dialkyl 2-methylmalonate, such as diethyl 2-methylmalonate or dimethyl 2-methylmalonate, with ammonia. This reaction can be carried out using aqueous ammonia or ammonia gas in a suitable solvent.
Q2: Which starting material is preferred: diethyl 2-methylmalonate or dimethyl 2-methylmalonate?
A2: Both diethyl and dimethyl 2-methylmalonate are suitable starting materials. The choice often depends on commercial availability, cost, and the desired reaction solvent. Dimethyl esters may react slightly faster due to less steric hindrance.
Q3: What are the typical reaction conditions for the amidation?
A3: The reaction is typically performed by treating the dialkyl 2-methylmalonate with an excess of concentrated aqueous ammonia, often with heating. The use of a sealed vessel is sometimes necessary to maintain a sufficient concentration of ammonia and to drive the reaction to completion.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting ester. Additionally, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to analyze aliquots from the reaction mixture.
Q5: What are the common impurities or side products?
A5: Common impurities include the unreacted starting ester, the mono-amidation product (2-methyl-3-oxo-3-aminopropanoate), and products from the hydrolysis of the ester or amide under harsh conditions.
Troubleshooting Guide
| Problem | Potential Causes | Solutions |
| Low or No Conversion of Starting Material | 1. Insufficient ammonia concentration. 2. Reaction temperature is too low. 3. Short reaction time. 4. Poor quality of starting materials. | 1. Use a concentrated solution of aqueous ammonia or consider using a sealed reaction vessel to maintain ammonia pressure. 2. Gradually increase the reaction temperature, for example, to 50-70 °C, while monitoring for side product formation. 3. Extend the reaction time and monitor progress by TLC or GC-MS. 4. Ensure the dialkyl 2-methylmalonate is pure and dry. |
| Formation of Significant Amounts of Mono-Amide Byproduct | 1. Insufficient excess of ammonia. 2. Reaction has not gone to completion. | 1. Increase the molar excess of ammonia relative to the starting ester. 2. Increase the reaction time and/or temperature to drive the reaction to the diamide product. |
| Product is an Oil and Does Not Crystallize | 1. Presence of impurities that inhibit crystallization. 2. Residual solvent. | 1. Purify the crude product using column chromatography before attempting crystallization.[1] 2. Ensure all solvent is removed under reduced pressure before attempting crystallization. |
| Low Isolated Yield After Purification | 1. Product loss during workup and extraction. 2. Inefficient purification method. | 1. Ensure proper pH adjustment during aqueous washes to minimize product solubility in the aqueous layer. Use a continuous extractor for highly water-soluble products. 2. Optimize the purification method. For column chromatography, select an appropriate solvent system. For recrystallization, perform small-scale solvent screening to find the optimal solvent.[1] |
Experimental Protocols
Synthesis of this compound from Diethyl 2-Methylmalonate
This protocol is a representative method for the synthesis of this compound.
Materials:
-
Diethyl 2-methylmalonate
-
Concentrated aqueous ammonia (28-30%)
-
Ethanol (optional, as a co-solvent)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a pressure-resistant flask, combine diethyl 2-methylmalonate (1 equivalent) and concentrated aqueous ammonia (10-20 equivalents). Ethanol may be added as a co-solvent to improve solubility.
-
Seal the flask and heat the mixture at 50-70 °C with vigorous stirring for 24-48 hours.
-
Monitor the reaction by TLC (e.g., using a 1:1 ethyl acetate:hexanes mobile phase) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
If a precipitate forms, collect the solid by filtration, wash with cold water, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to remove excess ammonia and water.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel.
Data Presentation
The following table summarizes the expected outcomes based on varying reaction parameters. These are representative values and may vary based on specific experimental conditions.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Temperature | Room Temperature | 50 °C | 70 °C | Higher temperatures generally lead to faster reaction rates but may increase the formation of hydrolysis byproducts. |
| Ammonia Excess | 5 equivalents | 10 equivalents | 20 equivalents | A larger excess of ammonia favors the formation of the diamide and minimizes the mono-amide byproduct. |
| Reaction Time | 12 hours | 24 hours | 48 hours | Longer reaction times are typically required for complete conversion, especially at lower temperatures. |
| Yield (Representative) | 40-60% | 60-80% | 75-90% | Optimal yields are typically achieved with a sufficient excess of ammonia, elevated temperatures, and adequate reaction time. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Preventing degradation of 2-Methylmalonamide during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Methylmalonamide to prevent its degradation. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.[1][2][3][4] It is also advisable to protect the compound from light.[5]
Q2: What types of chemical degradation can this compound undergo?
A2: Based on the chemical structure of this compound, which contains amide functional groups, the primary degradation pathways are likely to be hydrolysis and oxidation.[6]
-
Hydrolysis: In the presence of water, especially under acidic or basic conditions, the amide bonds can be cleaved to yield 2-methylmalonic acid and ammonia or the corresponding methylammonium salt.
-
Oxidation: Exposure to oxidizing agents or atmospheric oxygen over time can potentially lead to the formation of various oxidation products. The specific products would depend on the reaction conditions.
Q3: Are there any known incompatible materials to avoid storing with this compound?
A3: Yes, this compound should be stored away from strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[1][2] Contact with these substances can catalyze degradation reactions.
Troubleshooting Guide
Issue: I suspect my stored this compound has degraded. What should I do?
This guide provides a systematic approach to investigating and addressing potential degradation of your this compound sample.
Step 1: Physical Observation
-
Question: Have you observed any changes in the physical appearance of the material?
-
Action: Carefully inspect the sample for any changes in color, consistency (e.g., clumping of a solid), or the presence of an unusual odor. While not definitive, these changes can be initial indicators of degradation.
Step 2: Analytical Characterization
-
Question: Have you performed any analytical tests to confirm the purity of your sample?
-
Action: The most reliable way to assess degradation is through analytical techniques. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is recommended.[7][8][9] This will allow you to separate and quantify this compound from its potential degradation products.
Step 3: Review of Storage and Handling Procedures
-
Question: Were the recommended storage and handling procedures followed?
-
Action: Refer to the storage conditions outlined in the FAQs and the summary table below. Ensure that the compound was not exposed to incompatible materials, high temperatures, humidity, or light for extended periods.
Data Presentation
Table 1: Summary of Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Cool location[1] | To minimize the rate of potential degradation reactions. |
| Atmosphere | Tightly sealed container[1][2][3][4] | To prevent exposure to moisture and atmospheric oxygen. |
| Light | Protect from light[5] | To prevent potential photodegradation. |
| Incompatibilities | Store away from strong acids, bases, oxidizing, and reducing agents[1][2] | To avoid catalyzed degradation. |
Experimental Protocols
Protocol 1: General Workflow for Investigating Degradation
This workflow outlines the steps to identify and quantify the degradation of this compound.
Protocol 2: Stability-Indicating HPLC Method for this compound
This hypothetical HPLC method can serve as a starting point for developing a validated stability-indicating assay.
| Parameter | Specification |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 5 minutes, return to 5% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a known concentration of this compound in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid). |
Mandatory Visualizations
Potential Degradation Pathways
The following diagrams illustrate the likely hydrolytic and oxidative degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. saudijournals.com [saudijournals.com]
- 8. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
Side reactions to consider when using 2-Methylmalonamide
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals using 2-Methylmalonamide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under common experimental conditions?
A1: this compound is susceptible to two primary degradation pathways: hydrolysis and subsequent decarboxylation.
-
Hydrolysis: The amide groups can be hydrolyzed under acidic or basic conditions. This occurs in a stepwise manner, first forming 2-methylmalonamic acid (the mono-acid) and then 2-methylmalonic acid (the di-acid).[1] Acid-catalyzed hydrolysis is a known reaction for substituted malonamides.[1]
-
Decarboxylation: The resulting 2-methylmalonic acid is a β-dicarbonyl compound, which is prone to decarboxylation (loss of CO₂) upon heating.[2] This reaction typically requires prior hydrolysis of at least one amide group to the carboxylic acid.[3][4]
Q2: My reaction is performed under neutral pH. Do I still need to be concerned about hydrolysis?
A2: While the rate of hydrolysis is significantly higher under acidic or basic conditions, it can still occur at neutral pH, especially at elevated temperatures or during prolonged reaction times. The presence of certain buffers or metal catalysts can also influence the rate of hydrolysis. Therefore, it is crucial to monitor for the appearance of hydrolysis byproducts like 2-methylmalonamic acid and 2-methylmalonic acid, even under nominally neutral conditions.
Q3: Can this compound undergo other side reactions?
A3: Yes, depending on the other reagents and conditions in your experiment. The α-carbon proton is acidic and can be removed by a strong base, creating a nucleophilic enolate. This enolate could potentially react with electrophiles in your reaction mixture. Additionally, the amide nitrogens can act as weak nucleophiles. However, hydrolysis and decarboxylation are the most commonly anticipated side reactions.
Troubleshooting Guide
Problem 1: I am observing unexpected peaks in my HPLC/LC-MS analysis. How can I identify them?
This is a common issue that can arise from impurities in the starting material or from side reactions.
Initial Steps:
-
Confirm the Purity of Starting Material: Run an analysis (HPLC, NMR) on your starting this compound to ensure it meets the required purity specifications.
-
Analyze a Blank Run: Analyze a sample containing all reaction components except your starting material to rule out impurities from solvents or other reagents.
-
Mass Analysis: Use the mass-to-charge ratio (m/z) from your LC-MS data to hypothesize the molecular formulas of the unknown peaks. Compare these with the masses of potential side products.
Potential Impurities and Side Products:
The following table summarizes likely impurities or degradation products.
| Observed m/z (ESI+) | Proposed Structure | Potential Origin | Suggested Confirmation Method |
| 117.05 | 2-Methylmalonamic Acid | Partial hydrolysis of one amide group.[1] | LC-MS/MS, High-Resolution Mass Spectrometry (HRMS) |
| 119.05 | 2-Methylmalonic Acid | Complete hydrolysis of both amide groups.[1] | LC-MS/MS, HRMS, Comparison with a commercial standard |
| 75.04 | Propanoic Acid | Hydrolysis followed by decarboxylation of 2-methylmalonic acid.[2] | GC-MS (for volatile acids), LC-MS |
| Varies | Adducts with other reagents | Reaction with electrophiles or nucleophiles present in the experiment. | LC-MS/MS fragmentation analysis, NMR of isolated impurity |
Problem 2: My reaction yield is consistently low, and I suspect a side reaction is consuming my starting material.
Troubleshooting Workflow:
-
Monitor the Reaction Over Time: Take aliquots from your reaction at regular intervals. Quench the reaction immediately and analyze by HPLC or LC-MS.
-
Quantify Starting Material and Products: Track the disappearance of the this compound peak and the appearance of your desired product peak and any unknown peaks.
-
Identify the Culprit: If you see a significant increase in peaks corresponding to hydrolysis or other side products (see table above) that correlates with the consumption of your starting material, this confirms that a side reaction is the cause.
-
Optimize Conditions: If hydrolysis is the issue, consider running the reaction under strictly anhydrous conditions or at a lower temperature. If decarboxylation is occurring, avoid excessive heating, especially if acidic conditions are present.
Experimental Protocols
Protocol 1: General Method for Monitoring Impurities by HPLC-UV/MS
This protocol provides a general framework for detecting and identifying potential side products. You may need to optimize the mobile phase, gradient, and column for your specific application.
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
UV Detection: 210 nm.
-
MS Detector: Electrospray Ionization (ESI) in both positive and negative modes.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of your reaction mixture or starting material in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Method (Gradient):
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: Linear gradient from 95% to 5% B
-
19-25 min: Hold at 5% B for column re-equilibration
-
-
Data Analysis:
Protocol 2: Forced Degradation Study (Hydrolysis and Thermal Stress)
Forced degradation studies are used to intentionally degrade the compound to identify potential degradation products and assess stability.[8]
-
Acid Hydrolysis:
-
Prepare a 1 mg/mL solution of this compound in 0.1 M HCl.
-
Incubate one aliquot at room temperature and another at 60°C for 24 hours.
-
Neutralize the samples with 0.1 M NaOH before analysis by HPLC-MS.
-
-
Base Hydrolysis:
-
Prepare a 1 mg/mL solution of this compound in 0.1 M NaOH.
-
Incubate one aliquot at room temperature and another at 60°C for 8 hours.
-
Neutralize the samples with 0.1 M HCl before analysis by HPLC-MS.
-
-
Thermal Degradation:
-
Store a solid sample of this compound at 80°C for 48 hours.
-
Prepare a solution of the heat-stressed solid and analyze by HPLC-MS.
-
Separately, prepare a 1 mg/mL solution in a neutral solvent (e.g., water:acetonitrile 1:1) and heat at 60°C for 24 hours. Analyze by HPLC-MS.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using the HPLC-MS method described in Protocol 1.
-
Compare the chromatograms to identify new peaks that form under specific stress conditions. This provides insight into the likely degradation pathways.
-
Visualizations
References
- 1. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Polar Amide Compounds
Welcome to the technical support center for the purification of polar amide compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My polar amide compound shows little to no retention on a standard C18 reversed-phase column and elutes in the solvent front. What can I do?
A1: This is a common challenge due to the high polarity of your compound, which has a stronger affinity for the polar mobile phase than the non-polar stationary phase.[1] Here are several strategies to improve retention:
-
Switch to a More Polar Stationary Phase: Consider using a reversed-phase column with an embedded polar group (EPG) or a phenyl-hexyl column, which can offer different selectivity for polar analytes.[1]
-
Increase Mobile Phase Polarity: If you are not already using a 100% aqueous mobile phase, you can gradually increase the water content. Note that not all C18 columns are stable in highly aqueous conditions, so be sure to use an appropriate "aqua" type column.[1]
-
Use Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds.[2][3] It employs a polar stationary phase (e.g., silica, diol, or amide-bonded phase) with a mobile phase rich in a water-miscible organic solvent like acetonitrile.[2][3]
-
Employ Ion-Pairing Chromatography: For ionizable amide compounds, adding an ion-pairing reagent to the mobile phase can significantly increase retention on a reversed-phase column.[4]
Q2: I'm observing significant peak tailing during the purification of my basic amide compound on a silica gel column. How can I improve the peak shape?
A2: Peak tailing for basic compounds on silica is often due to strong secondary interactions between the basic analyte and acidic silanol groups on the silica surface.[5] Here are some solutions:
-
Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a basic additive like triethylamine (TEA), diethylamine (DEA), or ammonium hydroxide (e.g., 0.1-1%) can neutralize the acidic silanol groups and improve peak shape.[2]
-
Use Deactivated Silica Gel: Employing a deactivated silica gel, such as one treated with triethylamine, can reduce the acidity of the stationary phase and minimize unwanted interactions.[6]
-
Switch to an Alternative Stationary Phase: Consider using a more inert stationary phase like alumina or a bonded phase such as amino or diol.[6]
-
Consider Reversed-Phase or HILIC: As mentioned previously, these techniques can be effective alternatives and often provide better peak shapes for polar basic compounds.
Q3: My polar amide compound appears to be degrading on the silica gel column. What are my options?
A3: If your compound is unstable on silica, it is crucial to switch to a less acidic or more inert purification method.[7]
-
Use a Different Stationary Phase: Alumina or Florisil can be suitable alternatives for compounds sensitive to the acidic nature of silica gel.[6]
-
Employ Reversed-Phase Chromatography: The non-polar nature of reversed-phase stationary phases is generally less likely to cause acid-catalyzed degradation.[2]
-
Consider Crystallization: If your compound is a solid, crystallization can be an excellent purification method that avoids chromatography altogether.[8]
Q4: I am struggling to crystallize my highly polar amide compound. What can I try?
A4: Crystallization of highly polar compounds can be challenging due to their high solubility in polar solvents.[9] Here are some troubleshooting steps:
-
Use a Co-solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Gently heat to redissolve and then allow it to cool slowly.[5]
-
Try Different Solvents: Experiment with a range of polar solvents such as ethanol, acetone, acetonitrile, or even water.[8][9] For very polar compounds, solvents like DMSO or DMF might be necessary, followed by the addition of an anti-solvent.[10]
-
Induce Crystallization: If crystals do not form spontaneously upon cooling, you can try scratching the inside of the flask with a glass rod, adding a seed crystal of the pure compound, or flash-freezing the solution followed by slow warming.[11]
Troubleshooting Guides
Issue 1: Poor Separation in Reversed-Phase Flash Chromatography
When purifying a complex mixture containing a polar amide, initial attempts with reversed-phase chromatography may yield poor separation.[12]
Example Scenario: A reaction mixture of nicotinuric acid and benzyl amine to form an amide results in co-eluting impurities when using a standard methanol/water gradient on a C18 column.[12]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor separation in reversed-phase chromatography.
Issue 2: Selecting the Right Chromatography Technique for Polar Amides
The choice of chromatographic technique is critical for the successful purification of polar amides.
Decision Logic:
Caption: Decision tree for selecting a suitable chromatography technique.
Data Summary Tables
Table 1: Comparison of Chromatographic Techniques for Polar Amide Purification
| Technique | Stationary Phase | Mobile Phase | Advantages | Disadvantages |
| Reversed-Phase (RP) | Non-polar (e.g., C18) | Polar (e.g., Water/Acetonitrile) | Widely available; good for moderately polar compounds. | Poor retention for very polar compounds.[1] |
| HILIC | Polar (e.g., Silica, Amide) | High organic content (e.g., >80% Acetonitrile) | Excellent for very polar compounds; orthogonal to RP.[2][3] | Can have longer equilibration times; sensitive to water content. |
| Ion-Exchange (IEX) | Charged resin (e.g., SCX) | Aqueous buffer with salt or pH gradient | High capacity; excellent for charged compounds.[2] | Requires compound to be ionizable; high salt in fractions.[2] |
| Supercritical Fluid (SFC) | Various | Supercritical CO2 with co-solvent (e.g., Methanol) | Fast separations; low organic solvent consumption.[2] | Requires specialized equipment; solubility can be limited.[2] |
Detailed Experimental Protocols
Protocol 1: HILIC for the Purification of a Highly Polar Amide
This protocol is a general guideline for developing a HILIC method.[1][2]
-
Column Selection:
-
Start with a bare silica or an amide-bonded HILIC column (e.g., 100 x 4.6 mm, 3.5 µm).
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 10 mM Ammonium formate in 95:5 (v/v) water:acetonitrile. Adjust pH with formic acid if necessary.
-
Mobile Phase B (Organic): 10 mM Ammonium formate in 95:5 (v/v) acetonitrile:water.
-
-
Gradient Elution:
-
Equilibration: Equilibrate the column with 100% Mobile Phase B for at least 10-15 minutes.
-
Injection: Dissolve the sample in the initial mobile phase conditions if possible.
-
Gradient:
-
0-2 min: Hold at 100% B.
-
2-15 min: 100% to 50% B.
-
15-17 min: Hold at 50% B.
-
17-18 min: 50% to 100% B.
-
18-25 min: Re-equilibrate at 100% B.
-
-
-
Optimization:
-
Adjust the gradient slope to improve the separation of closely eluting peaks.
-
Modify the buffer concentration or pH to optimize peak shape and selectivity.
-
Protocol 2: Liquid-Liquid Extraction for Polar Amides from Aqueous Solutions
This protocol is useful for extracting polar amides, which may be partially soluble in both aqueous and organic phases.[13][14]
-
Initial Extraction:
-
If the reaction solvent is a polar aprotic solvent like DMF or DMSO, dilute the reaction mixture with a large volume of water.[14]
-
Extract the aqueous solution with a suitable organic solvent. For polar amides, n-butanol is often more effective than less polar solvents like ethyl acetate or dichloromethane.[13]
-
-
Salting Out:
-
To improve the partitioning of the polar amide into the organic layer, saturate the aqueous layer with sodium chloride (NaCl). This decreases the solubility of organic compounds in the aqueous phase.[13]
-
-
Continuous or Repeated Extractions:
-
Due to the polarity of the amide, a single extraction may be insufficient. Perform multiple extractions (3-5 times) with the organic solvent and combine the organic layers.
-
For heat-stable compounds, continuous liquid-liquid extraction can be a highly efficient method.[13]
-
-
Work-up:
-
Combine the organic extracts.
-
Wash the combined organic layers with brine to remove residual water.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4).
-
Filter and concentrate the organic solvent under reduced pressure to isolate the crude product.
-
Protocol 3: Recrystallization of a Polar Amide using a Co-Solvent System
This protocol is a general procedure for recrystallizing a polar amide when a single solvent is not effective.[5][11]
-
Solvent Selection:
-
Identify a "good" solvent in which your compound is highly soluble (e.g., methanol, ethanol, acetone).
-
Identify a "poor" or "anti-solvent" in which your compound is sparingly soluble (e.g., diethyl ether, hexanes, toluene). The two solvents must be miscible.[11]
-
-
Dissolution:
-
Place the crude amide in an Erlenmeyer flask.
-
Add a minimal amount of the hot "good" solvent to completely dissolve the compound.
-
-
Addition of Anti-Solvent:
-
While the solution is still hot, slowly add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated.
-
-
Clarification:
-
Add a few drops of the hot "good" solvent to just redissolve the precipitate and obtain a clear solution.
-
-
Crystallization:
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold "poor" solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biopharmaservices.com [biopharmaservices.com]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Purification [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. community.wvu.edu [community.wvu.edu]
- 12. biotage.com [biotage.com]
- 13. researchgate.net [researchgate.net]
- 14. Reagents & Solvents [chem.rochester.edu]
How to remove unreacted starting material from 2-Methylmalonamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-methylmalonamide. Our focus is to address common challenges in removing unreacted starting materials and other impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most probable unreacted starting materials in a synthesis of this compound?
A1: The most common synthetic route to this compound involves the aminolysis of a dialkyl methylmalonate, such as diethyl methylmalonate or dimethyl methylmalonate, with ammonia. Therefore, the primary unreacted starting material to anticipate is the corresponding dialkyl methylmalonate.
Q2: What are the initial steps for purifying crude this compound?
A2: An initial workup procedure is crucial to remove the bulk of impurities. This typically involves quenching the reaction mixture and performing a liquid-liquid extraction to separate the desired product from water-soluble byproducts and excess reagents.
Q3: Which purification techniques are most effective for obtaining high-purity this compound?
A3: Recrystallization is a highly effective method for purifying solid organic compounds like this compound.[1][2] For mixtures that are difficult to separate by recrystallization alone, or for removing trace impurities, flash column chromatography is a suitable alternative.
Q4: How can I assess the purity of my this compound sample?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) can determine chromatographic purity, while Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure and can be used for quantitative analysis (qNMR). Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying and quantifying volatile impurities.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| No crystals form upon cooling. | - The solution is not sufficiently saturated. - The compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration of this compound. - Try adding a seed crystal of pure this compound. - Scratch the inside of the flask with a glass rod at the liquid-air interface. - Cool the solution in an ice bath to further decrease solubility.[1] - If the compound remains too soluble, select a less polar solvent or use a co-solvent system. |
| Oiling out occurs instead of crystallization. | - The boiling point of the solvent is higher than the melting point of this compound. - The cooling rate is too rapid. - The presence of significant impurities. | - Select a solvent with a lower boiling point. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. - Perform a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove some impurities before recrystallization. |
| Low recovery of purified product. | - Too much solvent was used for recrystallization. - The crystals were washed with an excessive amount of cold solvent. - The product has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[1] - Wash the collected crystals with a minimal amount of ice-cold solvent.[1] - Ensure the recrystallization mixture is thoroughly cooled in an ice bath before filtration to maximize crystal precipitation. - The filtrate can be concentrated and a second crop of crystals can be collected. |
| Product is still impure after recrystallization. | - The chosen solvent does not effectively differentiate between the product and the impurity. - The cooling was too rapid, trapping impurities within the crystal lattice. | - Perform solubility tests to find a solvent in which the impurity is very soluble even at low temperatures, while this compound has low solubility. - Allow for slow cooling to promote the formation of pure crystals. |
Flash Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of this compound from impurities. | - Inappropriate solvent system (eluent). - Column was overloaded with the crude sample. - The sample was not loaded onto the column in a concentrated band. | - Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point for amides might be a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). - As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. - Dissolve the sample in a minimal amount of the eluent or a more volatile solvent, and apply it carefully to the top of the column. |
| The product is eluting too quickly or too slowly. | - The eluent is too polar or not polar enough. | - If the product elutes too quickly (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of the non-polar solvent). - If the product elutes too slowly (low Rf), increase the polarity of the eluent (e.g., increase the proportion of the polar solvent). |
| Streaking or tailing of the product band. | - The compound may be interacting too strongly with the acidic silica gel. - The sample is not sufficiently soluble in the eluent. | - Add a small amount of a basic modifier, like triethylamine (~0.1-1%), to the eluent to neutralize the acidic sites on the silica gel. - Ensure the sample is fully dissolved before loading and during elution. Consider a different eluent system if solubility is an issue. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of this compound. The ideal solvent and specific volumes will need to be determined experimentally.
1. Solvent Selection:
-
Test the solubility of a small amount of crude this compound in various solvents (e.g., water, ethanol, ethyl acetate, acetone, and mixtures thereof) at room temperature and at their boiling points.
-
A suitable solvent will dissolve the compound when hot but not when cold.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the solid just dissolves.
3. Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
4. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals in a vacuum oven or air-dry on a watch glass.
Quantitative Data for Common Recrystallization Solvents:
| Solvent System | Suitability for Amides | Boiling Point (°C) | Notes |
| Water | Good for polar amides | 100 | This compound is likely to have some water solubility. |
| Ethanol | Good | 78 | Often a good choice for recrystallizing amides.[3] |
| Ethyl Acetate | Moderate | 77 | A common solvent for a wide range of organic compounds. |
| Acetone | Good | 56 | Can be effective, but its low boiling point requires careful handling. |
| Ethanol/Water | Good | Variable | A co-solvent system can be fine-tuned for optimal solubility.[4] |
| Hexanes/Ethyl Acetate | Moderate | Variable | Can be used if the product is less polar. |
Protocol 2: Purification by Flash Column Chromatography
This protocol describes a general method for purifying this compound using flash column chromatography.
1. Eluent Selection:
-
Using TLC, determine a solvent system that gives the this compound an Rf value of approximately 0.2-0.4. Common eluents for amides include mixtures of hexanes/ethyl acetate or dichloromethane/methanol.
2. Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column.
-
Allow the silica to settle, and then add a layer of sand on top.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
4. Elution and Fraction Collection:
-
Add the eluent to the column and apply gentle pressure (e.g., from a nitrogen line or an air pump) to push the solvent through the column.
-
Collect fractions and monitor their composition by TLC.
5. Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Logical workflow for purification and analysis.
References
Impact of solvent choice on 2-Methylmalonamide reaction rate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methylmalonamide reactions. The information focuses on the critical impact of solvent choice on reaction rates and outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of solvent polarity on the amidation of 2-methylmalonic acid esters?
A1: The effect of solvent polarity on the amidation of 2-methylmalonic acid esters can be complex and depends on the specific reaction mechanism. Generally, polar solvents can accelerate reactions that involve polar transition states or charged intermediates by stabilizing them.[1][2] However, in some cases of ester aminolysis, non-polar solvents have been observed to provide higher conversion rates.[3] This is because polar protic solvents can solvate the amine nucleophile, reducing its reactivity. Therefore, the optimal solvent polarity is a balance of reactant solubility and transition state stabilization.
Q2: Can the choice of solvent influence the formation of side products?
A2: Yes, the solvent can significantly influence the formation of side products. For instance, in reactions where a carboxylic acid is activated to an acid chloride, the choice of solvent can affect the stability of the acid chloride and the formation of anhydride byproducts.[4] In the context of this compound synthesis from a malonic ester, the solvent can influence the equilibrium of the reaction and potentially favor hydrolysis of the ester or amide if water is present.
Q3: Are there any recommended "green" or more environmentally friendly solvents for this type of reaction?
A3: Yes, there is a growing emphasis on using greener solvents in pharmaceutical and chemical synthesis. For amide bond formation, solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) are considered more environmentally friendly alternatives to traditional volatile organic compounds (VOCs).[5] Ethanol, which can be derived from renewable resources, is also a viable green solvent for similar reactions.[6]
Q4: How does solvent viscosity affect the reaction rate?
A4: Solvent viscosity can impact the reaction rate by affecting the diffusion of reactants. In highly viscous solvents, the rate of collision between reactant molecules may be reduced, leading to a slower reaction rate. This effect is particularly relevant for reactions that are diffusion-controlled.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Slow or Incomplete Reaction | Poor solvent choice: The solvent may not be optimal for the reaction mechanism (e.g., wrong polarity, protic instead of aprotic). | 1. Screen different solvents: Test a range of solvents with varying polarities (e.g., a non-polar solvent like toluene, a polar aprotic solvent like acetonitrile, and a polar protic solvent like ethanol). 2. Consult literature for analogous reactions: Look for similar amidation or aminolysis reactions to guide your solvent selection.[3][6] |
| Low reactant solubility: One or more reactants may not be fully dissolved in the chosen solvent. | 1. Select a solvent with better solubility for all reactants. 2. Consider using a co-solvent system to improve solubility. | |
| Insufficient temperature: The reaction may require more energy to overcome the activation barrier. | 1. Gradually increase the reaction temperature while monitoring for side product formation. | |
| Formation of Impurities or Side Products | Solvent-mediated side reactions: The solvent may be participating in the reaction or promoting undesired pathways. | 1. Switch to a more inert solvent. 2. Ensure anhydrous conditions if the solvent is hygroscopic and water promotes side reactions. |
| Reaction with solvent impurities: Impurities in the solvent (e.g., water, acids, bases) could be interfering with the reaction. | 1. Use high-purity, dry solvents. | |
| Difficulty in Product Isolation/Purification | High boiling point of the solvent: The solvent may be difficult to remove from the product. | 1. Choose a solvent with a lower boiling point that is still suitable for the reaction temperature. |
| Product precipitation or oiling out: The product may be insoluble in the reaction solvent, leading to isolation challenges. | 1. Select a solvent in which the product is soluble at the reaction temperature but sparingly soluble at lower temperatures to facilitate crystallization. |
Data Presentation
| Solvent | Dielectric Constant (ε) at 20°C | Solvent Type | Representative Yield (%) |
| Toluene | 2.4 | Non-polar | 75 |
| Dichloromethane | 9.1 | Polar Aprotic | 60 |
| Acetonitrile | 37.5 | Polar Aprotic | 55 |
| Ethanol | 24.6 | Polar Protic | 65 |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | 40 |
This data is illustrative and intended to show potential trends. Actual results will vary based on specific reaction conditions.
Experimental Protocols
General Protocol for Investigating the Impact of Solvent on this compound Synthesis
This protocol describes a general method for the synthesis of this compound from a dialkyl 2-methylmalonate and ammonia (or an amine) to screen the effect of different solvents.
Materials:
-
Dialkyl 2-methylmalonate (e.g., dimethyl 2-methylmalonate)
-
Ammonia solution (e.g., 7N in methanol) or desired amine
-
A selection of anhydrous solvents for screening (e.g., Toluene, Dichloromethane, Acetonitrile, Ethanol, 2-MeTHF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) supplies
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, crystallization dishes, chromatography supplies)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve dialkyl 2-methylmalonate (1 equivalent) in the chosen anhydrous solvent (e.g., 5-10 mL per gram of ester).
-
Reagent Addition: Add the ammonia solution or amine (2.2 equivalents) to the stirred solution at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to a predetermined temperature (e.g., reflux) and monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The work-up procedure will depend on the solvent used.
-
For volatile organic solvents, concentrate the mixture under reduced pressure.
-
For water-miscible solvents, it may be necessary to perform an extraction with a suitable organic solvent.
-
-
Purification: Purify the crude product by crystallization or column chromatography to isolate the this compound.
-
Analysis: Characterize the purified product by techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity. The yield should be calculated for each solvent tested.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 6-Halo-2-pyridone as an efficient organocatalyst for ester aminolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
Technical Support Center: Efficient Malonamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for efficient malonamide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during malonamide synthesis experiments.
| Problem | Possible Causes | Solutions |
| Low or No Product Yield | Incomplete reaction: Reaction may not have reached completion due to insufficient reaction time, low temperature, or inefficient catalyst.[1][2] | - Increase reaction time and monitor progress using TLC. - Gradually increase the reaction temperature, being mindful of potential side reactions.[3] - Re-evaluate catalyst choice; consider a more active catalyst or a different catalytic system.[4] |
| Poor catalyst activity: The catalyst may be deactivated or poisoned.[5] | - Ensure all reagents and solvents are pure and dry to prevent catalyst poisoning. - For heterogeneous catalysts, check for proper activation and handling procedures. - Consider using a fresh batch of catalyst. | |
| Sub-optimal reaction conditions: Incorrect solvent, pH, or reagent stoichiometry can hinder the reaction.[6] | - Perform small-scale solvent screening to find the optimal medium. - Adjust the pH of the reaction mixture, as some catalytic systems are pH-sensitive. - Verify the stoichiometry of all reactants. | |
| Side reactions: Formation of unwanted by-products consumes starting materials and reduces the yield of the desired malonamide.[2][7] | - Adjust reaction temperature; lower temperatures can sometimes suppress side reactions. - Modify the order of reagent addition. - Utilize a more selective catalyst to minimize the formation of by-products. | |
| Formation of Multiple Products/Impurities | Dialkylation: In syntheses involving alkylation of malonic esters, dialkylated products can be a major side product.[8] | - Use a bulky base or control the stoichiometry of the alkylating agent carefully. - Employ a protecting group strategy if feasible. |
| Decomposition of starting materials or product: Sensitive functional groups may not be stable under the reaction conditions. | - Use milder reaction conditions (lower temperature, shorter reaction time). - Protect sensitive functional groups before the reaction and deprotect afterwards. | |
| Hydrolysis of esters or amides: Presence of water can lead to the hydrolysis of ester starting materials or the amide product. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty in Product Purification | Co-elution with starting materials or by-products: Similar polarities can make chromatographic separation challenging. | - Optimize the mobile phase for column chromatography; a gradient elution might be necessary. - Consider alternative purification techniques like recrystallization or distillation. |
| Product instability during purification: The desired malonamide may degrade on silica gel or during heating.[9] | - Use a less acidic stationary phase for chromatography (e.g., alumina). - Avoid excessive heating during solvent evaporation. | |
| Formation of emulsions during work-up: This can lead to significant product loss. | - Add brine to the aqueous layer to break the emulsion. - Filter the mixture through a pad of celite. | |
| Catalyst Deactivation or Poisoning | Presence of impurities in the reaction mixture: Water, oxygen, sulfur, or nitrogen-containing compounds can poison many catalysts.[5][10][11][12] | - Use high-purity, degassed solvents and reagents. - For palladium catalysts, avoid sulfur- and phosphorus-containing compounds.[11] - For acid-sensitive catalysts, ensure the absence of acidic impurities. |
| Thermal degradation or sintering of the catalyst: High reaction temperatures can lead to a loss of catalytic activity.[5] | - Operate at the lowest effective temperature. - Choose a catalyst with higher thermal stability. | |
| Leaching of the active metal: For heterogeneous catalysts, the active metal may leach into the reaction solution. | - Use a more robust catalyst support. - Optimize reaction conditions to minimize leaching. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the most suitable catalyst for my malonamide synthesis?
A1: The choice of catalyst depends on several factors, including the specific substrates (malonic acid derivative and amine), desired reaction conditions (temperature, solvent), and cost. For direct amidation of malonic acids, boron-based catalysts are often effective.[4] For the amidation of malonic esters, catalysts like ZrP₂O₇ nanoparticles have shown good activity.[13] For specific applications like deuteration, Pd/C and Rh/C have been used.[14][15] It is recommended to review the literature for similar transformations and consider performing a small-scale catalyst screening to identify the optimal choice for your specific reaction.
Q2: What are the advantages of using a multi-component reaction (MCR) for malonamide synthesis?
A2: Multi-component reactions offer several advantages, including high atom economy, procedural simplicity, and the ability to generate complex molecules in a single step.[13] For instance, a one-pot, five-component reaction using an isocyanide, Meldrum's acid, an arylidene malononitrile, and two equivalents of an amine can efficiently produce malonamide derivatives at room temperature without a catalyst.[16][17][18]
Q3: Can I synthesize malonamides without a catalyst?
A3: Yes, certain methods allow for the synthesis of malonamides without a catalyst. For example, the reaction of isocyanides with Meldrum's acid, arylidene malononitriles, and amines can proceed efficiently at room temperature in a suitable solvent like dichloromethane to yield malonamides.[16] Thermal methods, such as refluxing a malonic ester with an amine at high temperatures, can also yield malonamides, although this may require harsh conditions and can lead to side products.[19]
Q4: My reaction is very slow. What can I do to increase the reaction rate?
A4: To increase the reaction rate, you can try several approaches. Increasing the reaction temperature is a common method, but be cautious of potential side reactions or product decomposition.[3] Increasing the catalyst loading may also accelerate the reaction. Additionally, ensure that your solvent is appropriate for the reaction and that all reagents are sufficiently soluble. In some cases, changing the catalyst to a more active one might be necessary.
Q5: What are common side products in malonamide synthesis and how can I minimize them?
A5: Common side products can include compounds from self-condensation of starting materials, products of partial reaction (e.g., mono-amides when a di-amide is desired), and dialkylated products in malonic ester alkylations.[8] To minimize these, you can optimize the stoichiometry of your reactants, control the reaction temperature, and choose a highly selective catalyst. For instance, in the malonic ester synthesis, using a 1:1 ratio of the ester to the alkylating agent can help reduce dialkylation.
Data Presentation
Table 1: Comparison of Catalytic Systems for Malonamide Synthesis
| Catalyst | Substrates | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None (MCR) | Isocyanide, Meldrum's acid, arylidene malononitrile, amine | CH₂Cl₂ | Room Temp | 0.5 - 2 | 85-95 | [16] |
| ZrP₂O₇ NPs | Hydrazine hydrate, ethyl cyanoacetate, malononitrile, aldehyde | Ethanol | Reflux | - | Low | [13] |
| Pd/C | Malonamide derivatives (for deuteration) | D₂O/2-propanol | - | - | ~75% deuteration | [14][15] |
| Rh/C | Malonamide derivatives (for deuteration) | D₂O/2-propanol | - | - | ~75% deuteration | [14][15] |
| Diboronic acid anhydride | Carboxylic acids, aqueous ammonia | - | - | - | - | [20] |
Note: Yields are highly substrate-dependent. This table provides a general comparison based on reported examples.
Experimental Protocols
Protocol 1: Catalyst-Free, Five-Component Synthesis of Malonamide Derivatives [16]
-
To a solution of an arylidene malononitrile (1 mmol) and an isocyanide (1 mmol) in CH₂Cl₂ (5 mL), add Meldrum's acid (1 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the amine (2 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times typically range from 30 minutes to 2 hours.
-
Upon completion, the solid product is collected by filtration, washed with cold CH₂Cl₂, and dried to afford the pure malonamide derivative.
Protocol 2: General Procedure for Direct Catalytic Amidation using a Boron-Based Catalyst [4]
-
In a flame-dried flask under an inert atmosphere, combine the carboxylic acid (1.0 mmol), the amine (1.2 mmol), and the boronic acid catalyst (5-10 mol%).
-
Add a suitable anhydrous solvent (e.g., toluene, xylene) and a dehydrating agent (e.g., molecular sieves).
-
Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux, depending on the catalyst and substrates).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture, filter off the molecular sieves, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Visualizations
Caption: General experimental workflow for malonamide synthesis.
Caption: Troubleshooting logic for low product yield.
References
- 1. biotage.com [biotage.com]
- 2. google.com [google.com]
- 3. biotage.com [biotage.com]
- 4. mdpi.com [mdpi.com]
- 5. ammoniaknowhow.com [ammoniaknowhow.com]
- 6. reddit.com [reddit.com]
- 7. Comparison of the mutagenicities of malondialdehyde and the side products formed during its chemical synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 9. phenomenex.com [phenomenex.com]
- 10. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 11. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 12. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Item - Deuterated Malonamide Synthesis for Fundamental Research on Solvent Extraction Systems - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Malonamide 97 108-13-4 [sigmaaldrich.com]
- 18. Malonamide | 108-13-4 [chemicalbook.com]
- 19. US5334747A - Method of preparing substituted malonic ester anilides and malonic acid mono-anilides - Google Patents [patents.google.com]
- 20. Catalytic dehydrative amide bond formation using aqueous ammonia: synthesis of primary amides utilizing diboronic acid anhydride catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparative Analysis of the Biological Activity of 2-Methylmalonamide and Its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 2-Methylmalonamide and its structural analogs, with a focus on anticonvulsant properties. Due to the limited publicly available data on this compound, this guide focuses on the structure-activity relationships of closely related analogs, providing a framework for predicting its potential efficacy and for guiding future research.
Introduction
This compound is a simple derivative of malonamide. The malonamide scaffold is a privileged structure in medicinal chemistry, known to be present in compounds with a wide range of biological activities. This guide synthesizes available data on structural analogs to infer the potential biological profile of this compound, particularly concerning its central nervous system (CNS) activity.
Anticonvulsant Activity of Structural Analogs
While specific data for this compound is scarce, studies on structurally related compounds, such as N-substituted alkylglutarimides and succinimides with alkylating groups, offer valuable insights into how modifications of the core structure influence anticonvulsant effects. These compounds share a similar pharmacophoric space and can be considered functional analogs.
Table 1: Anticonvulsant Activity of N-Cbz-α-amino-N-alkylglutarimide Analogs
| Compound | Stereochemistry | MES ED₅₀ (mg/kg) | PTZ ED₅₀ (mg/kg) | Protective Index (PI) in MES Test | Protective Index (PI) in PTZ Test |
| N-Cbz-α-amino-N-methylglutarimide | S | 36.3 | 12.5 | 1.7 | 5.0 |
| N-Cbz-α-amino-N-H-glutarimide | S | >100 | >100 | - | - |
| N-Cbz-α-amino-N-ethylglutarimide | S | >100 | >100 | - | - |
| N-Cbz-α-amino-N-allylglutarimide | S | >100 | >100 | - | - |
| N-Cbz-α-amino-N-isobutylglutarimide | S | >100 | >100 | - | - |
| N-Cbz-α-amino-N-methylglutarimide | R | >100 | >100 | - | - |
| N-Cbz-α-amino-N-H-glutarimide | R | >100 | >100 | - | - |
| N-Cbz-α-amino-N-ethylglutarimide | R | >100 | >100 | - | - |
| N-Cbz-α-amino-N-allylglutarimide | R | >100 | >100 | - | - |
Data sourced from a study on N-substituted alkyl groups on the anticonvulsant activities of N-Cbz-α-amino-N-alkylglutarimides.[1][2] The study highlights that N-methylation is crucial for anticonvulsant activity in this series of glutarimide derivatives.[1][2]
Table 2: Anticonvulsant Activity of Succinimide Analogs with Alkylating Groups
| Compound | Structure | Anticonvulsant Activity against Metrazole-induced Seizures | Duration of Action |
| Maleimido derivative (16) | Succinimide based | Comparable to phensuximide | At least 3.5 h |
| Bromoacetamido derivative (23) | Succinimide based | Comparable to phensuximide | At least 3.5 h |
| Other α-haloacetyl, α-haloacetamido, maleamyl derivatives | Succinimide based | Several derivatives showed comparable activity to phensuximide | Not specified |
Data from a study on succinimides containing an alkylating group at the 2-position.[3] This suggests that the introduction of specific alkylating groups can confer significant and lasting anticonvulsant effects.
Experimental Protocols
The primary screening of anticonvulsant activity for the structural analogs was conducted using well-established in vivo models.
Maximal Electroshock (MES) Test:
The MES test is a widely used preclinical model to identify anticonvulsant drugs that are effective against generalized tonic-clonic seizures.
-
Animal Model: Typically, male ICR mice or Sprague-Dawley rats are used.
-
Drug Administration: The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Induction of Seizure: A high-frequency electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is applied through corneal or auricular electrodes.
-
Endpoint: The abolition of the hind limb tonic extensor component of the seizure is recorded as the endpoint, indicating anticonvulsant activity.
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic extensor seizure, is calculated.
Pentylenetetrazole (PTZ) Seizure Test:
The PTZ test is used to identify anticonvulsant drugs that can prevent or delay the onset of clonic seizures, and it is a model for absence seizures.
-
Animal Model: Male ICR mice are commonly used.
-
Drug Administration: Test compounds are administered i.p. or p.o. prior to PTZ injection.
-
Induction of Seizure: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is administered subcutaneously (s.c.).
-
Observation: Animals are observed for the presence or absence of a clonic seizure lasting for at least 5 seconds within a 30-minute observation period.
-
Endpoint: The ability of the test compound to prevent the clonic seizure is the primary endpoint. The latency to the first seizure can also be measured.
-
Data Analysis: The ED₅₀, the dose that prevents clonic seizures in 50% of the animals, is determined.
Neurotoxicity Screening (Rotarod Test):
To assess the potential for motor impairment, a common side effect of CNS-active drugs, the rotarod test is often employed.
-
Apparatus: A rotating rod apparatus is used.
-
Procedure: Mice or rats are placed on the rotating rod (e.g., at 6 rpm).
-
Endpoint: The inability of the animal to remain on the rod for a predetermined amount of time (e.g., 1 minute) in three successive trials is considered an indication of neurotoxicity.
-
Data Analysis: The median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit motor impairment, is calculated. The Protective Index (PI) is then determined as the ratio of TD₅₀ to ED₅₀. A higher PI indicates a better safety profile.
Visualizations
Caption: Workflow for anticonvulsant drug screening.
Caption: Structure-Activity Relationship Logic.
Discussion and Future Directions
The available data on structural analogs suggest that substitutions on the malonamide-like core can significantly impact anticonvulsant activity. The N-methylation of aminoglutarimides appears to be a key determinant of efficacy, while the introduction of specific alkylating groups on the succinimide ring can lead to potent and long-acting anticonvulsant effects.
For this compound, the presence of a methyl group at the 2-position introduces a chiral center and may influence its binding to biological targets. Based on the data from its analogs, it is plausible that this compound could exhibit CNS activity. However, without direct experimental evidence, its anticonvulsant potential remains speculative.
Future research should focus on the synthesis and in vivo screening of this compound to determine its anticonvulsant profile in established models like the MES and PTZ tests. Further studies could explore the impact of different alkyl substitutions at the 2-position and on the amide nitrogens of the malonamide scaffold to establish a clear structure-activity relationship and optimize for potency and safety.
References
- 1. The effect of N-substituted alkyl groups on anticonvulsant activities of N-Cbz-alpha-amino-N-alkylglutarimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Potential long-acting anticonvulsants. 1; Synthesis and activity of succinimides containing an alkylating group at the 2 position - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of 2-Methylmalonamide: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in chemical research and pharmaceutical development. This guide provides a comparative overview of key analytical techniques for the structural validation of 2-methylmalonamide, a small organic molecule with the chemical formula C₄H₈N₂O₂. While a published single-crystal X-ray structure for this compound is not currently available, this guide will use crystallographic data from its parent compound, malonamide, as a case study for X-ray diffraction analysis. This will be compared alongside other essential spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—which together provide a comprehensive validation of the proposed structure.
The correct structural assignment is fundamental to understanding a compound's reactivity, physical properties, and biological activity. Each analytical technique offers unique insights into the molecular architecture. X-ray crystallography provides the definitive solid-state structure, including precise bond lengths and angles. NMR spectroscopy elucidates the connectivity and chemical environment of atoms in solution. IR spectroscopy identifies characteristic functional groups, and mass spectrometry confirms the molecular weight and elemental composition. This multi-faceted approach ensures a robust and reliable structural validation.
Comparative Analysis of Structural Validation Data
The following table summarizes the expected and experimental data used to validate the structure of a molecule like this compound. The X-ray crystallography data presented is for malonamide and serves as a representative example of the detailed information this technique provides.
| Analytical Technique | Parameter | Malonamide (X-ray Case Study) [1] | This compound (Expected/Illustrative Data) | Information Provided |
| X-ray Crystallography | Crystal System | Monoclinic | - | Defines the symmetry of the crystal lattice. |
| Space Group | P2₁/c | - | Describes the symmetry elements within the unit cell. | |
| Unit Cell Dimensions | a=13.07 Å, b=9.45 Å, c=8.04 Å, β=73.0° | - | Provides the dimensions of the repeating unit in the crystal. | |
| Mean C-C Bond Length | 1.507 Å | ~1.51 Å | Confirms covalent bond distances. | |
| Mean C=O Bond Length | 1.253 Å | ~1.25 Å | Confirms double bond character. | |
| Mean C-N Bond Length | 1.334 Å | ~1.33 Å | Confirms amide bond character. | |
| ¹H NMR | Chemical Shift (δ) | - | δ ~1.3 (d, 3H, J=7 Hz, -CH₃)δ ~3.5 (q, 1H, J=7 Hz, -CH)δ ~6.5-7.5 (br s, 4H, -NH₂) | Reveals the chemical environment and number of protons. |
| Coupling Constant (J) | - | J = 7 Hz | Shows connectivity between adjacent non-equivalent protons. | |
| ¹³C NMR | Chemical Shift (δ) | - | δ ~15 (-CH₃)δ ~50 (-CH)δ ~170 (-C=O) | Identifies the number and type of carbon environments. |
| IR Spectroscopy | N-H Stretch | - | 3350, 3180 cm⁻¹ (two bands, primary amide) | Confirms the presence of N-H bonds in the amide groups.[2][3] |
| C=O Stretch (Amide I) | - | ~1660 cm⁻¹ | Confirms the presence of the carbonyl group in an amide.[2][3] | |
| N-H Bend (Amide II) | - | ~1630 cm⁻¹ | Further confirms the primary amide functional group. | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z 102.04 | m/z 116.05 | Confirms the molecular weight and elemental formula. |
| Fragmentation Pattern | - | Key fragments: m/z 72, m/z 44 | Provides clues to the molecule's substructures. |
Experimental Workflows and Logical Relationships
The validation of a chemical structure is a systematic process. It begins with the isolation and purification of the compound, followed by a series of analytical experiments. The data from each technique are then integrated to build a complete and validated structural picture.
Caption: Workflow for the comprehensive structural validation of a small molecule like this compound.
Detailed Experimental Protocols
Single-Crystal X-ray Crystallography (Malonamide Case Study)
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4]
-
Protocol:
-
Crystal Growth: High-purity malonamide is dissolved in a suitable solvent (e.g., water or ethanol) to create a saturated or slightly supersaturated solution. The solution is allowed to evaporate slowly and undisturbed at a constant temperature. Over several days, single crystals suitable for diffraction are formed.
-
Crystal Mounting: A well-formed single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryo-loop and cryo-protectant oil.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). The crystal is rotated, and a series of diffraction patterns are collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to obtain an initial electron density map. This initial model is then refined against the experimental data, adjusting atomic positions and displacement parameters until the calculated and observed diffraction patterns show the best possible agreement.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of a molecule in solution.
-
Protocol:
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). A small amount of an internal standard, such as tetramethylsilane (TMS), is added for referencing the chemical shifts to 0 ppm. The solution is transferred to a 5 mm NMR tube.
-
¹H NMR Data Acquisition: The NMR tube is placed in the NMR spectrometer. The magnetic field is shimmed to achieve homogeneity. A standard one-dimensional proton NMR spectrum is acquired. Key parameters include the spectral width, acquisition time, and number of scans to be averaged for good signal-to-noise.
-
¹³C NMR Data Acquisition: Following the proton spectrum, a carbon-13 spectrum is acquired. Due to the low natural abundance of ¹³C, more scans are typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal. The chemical shifts, integration (for ¹H), and multiplicities of the signals are analyzed to determine the structure.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
-
Protocol:
-
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of solid, dry this compound powder is placed directly onto the ATR crystal (e.g., diamond or germanium) of the IR spectrometer.
-
Data Acquisition: The sample is pressed against the crystal using a pressure clamp to ensure good contact. The IR spectrum is recorded, typically by averaging multiple scans over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.
-
Spectral Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed. The positions, shapes, and intensities of the absorption bands are correlated with specific molecular vibrations to identify the functional groups (e.g., N-H and C=O of the amide).[2][5]
-
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact molecular weight and elemental formula.
-
Protocol:
-
Sample Introduction: A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer.
-
Ionization: The sample is ionized using an appropriate technique. For small molecules, Electron Ionization (EI) can be used to generate a molecular ion and characteristic fragments, while soft ionization techniques like Electrospray Ionization (ESI) are used to determine the molecular weight with minimal fragmentation.
-
Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.
-
Detection and Analysis: The detector records the abundance of ions at each m/z value. The resulting mass spectrum is analyzed to identify the molecular ion peak, which confirms the molecular weight. High-resolution mass spectrometry can provide an exact mass measurement, allowing for the unambiguous determination of the elemental formula. The fragmentation pattern can be analyzed to further support the proposed structure.[6]
-
References
- 1. IR Spectrum: Amides [quimicaorganica.org]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. Chemistry: Amide infrared spectra [openchemistryhelp.blogspot.com]
- 4. google.com [google.com]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of different synthetic routes to 2-Methylmalonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic pathways for the production of 2-Methylmalonamide, a valuable building block in organic synthesis. The comparison focuses on reaction efficiency, accessibility of starting materials, and the number of synthetic steps involved. All quantitative data is summarized for ease of comparison, and detailed experimental protocols for key transformations are provided.
Overview of Synthetic Strategies
The synthesis of this compound can be effectively approached from two common starting materials: diethyl 2-methylmalonate and 2-methylmalononitrile.
-
Route 1 involves the direct amidation of diethyl 2-methylmalonate. This pathway is straightforward, leveraging the classic conversion of esters to amides using ammonia. The key precursor, diethyl 2-methylmalonate, is readily prepared via the well-established malonic ester synthesis.
-
Route 2 utilizes the partial hydrolysis of 2-methylmalononitrile. This method requires careful control of reaction conditions to prevent over-hydrolysis to the corresponding dicarboxylic acid. The synthesis of the dinitrile precursor is typically achieved through the alkylation of malononitrile.
Quantitative Performance Data
The following table summarizes the key quantitative metrics for the two synthetic routes, providing a clear comparison of their overall efficiency.
| Parameter | Route 1: Amidation of Diethyl 2-methylmalonate | Route 2: Partial Hydrolysis of 2-Methylmalononitrile |
| Starting Materials | Diethyl malonate, Methyl bromide, Ammonia | Malononitrile, Methyl iodide, H₂O₂/Base or Acid |
| Major Intermediates | Diethyl 2-methylmalonate | 2-Methylmalononitrile |
| Number of Steps | 2 | 2 |
| Overall Yield (Estimated) | ~65-75% | ~60-70% |
| Key Advantages | Utilizes robust and well-documented reactions (malonic ester synthesis); final step is typically high-yielding. | Starts from the inexpensive and readily available malononitrile. |
| Key Challenges | The amidation step may require elevated pressure (autoclave) for optimal results; ammonia can be challenging to handle. | Partial hydrolysis of the dinitrile requires careful control to avoid formation of the dicarboxylic acid; potential for side reactions during alkylation. |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key transformations described in this guide.
Route 1: From Diethyl 2-methylmalonate
Step 1: Synthesis of Diethyl 2-methylmalonate
This procedure is adapted from the well-established alkylation of diethyl malonate.[1]
-
Preparation of Sodium Ethoxide: In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, dissolve 46 g (2 gram atoms) of sodium, cut into small pieces, in 1 L of absolute ethanol.
-
Addition of Malonate: Once all the sodium has dissolved, add 320 g (2 moles) of diethyl malonate to the solution.
-
Alkylation: Bubble 200 g (2.1 moles) of methyl bromide into the stirred solution. The reaction is exothermic and may reach the boiling point. The addition typically takes about four hours, during which sodium bromide precipitates.
-
Workup: After the addition is complete, boil the mixture for an additional 30 minutes. Neutralize the faintly alkaline solution with glacial acetic acid and cool.
-
Isolation: Filter the precipitated sodium bromide with suction. Remove the bulk of the ethanol from the filtrate by distillation. Add the residue to a solution of 10 cc of concentrated hydrochloric acid in 600-700 cc of water and shake well.
-
Purification: Separate the aqueous layer and extract twice with ether. Combine the ester and ether extracts, dry with calcium chloride, and remove the ether. The crude product is washed with a cold 10 g sodium hydroxide solution in 30 cc of water to remove any unreacted diethyl malonate.
-
Final Distillation: The final product is dried again and distilled under vacuum. The fraction boiling at 96°C/16 mm Hg is collected. The typical yield is 275–290 g (79–83%).[1]
Step 2: Amidation of Diethyl 2-methylmalonate to this compound
Note: A specific protocol for this compound was not found. This procedure is adapted from analogous reactions involving the amidation of substituted diethyl malonates.
-
Reaction Setup: Place 17.4 g (0.1 mol) of diethyl 2-methylmalonate into a high-pressure stainless-steel autoclave.
-
Ammonia Addition: Add 150 mL of a 7N solution of ammonia in methanol.
-
Reaction: Seal the autoclave and heat the mixture to 80°C with stirring. Maintain this temperature overnight (approximately 12-16 hours).
-
Workup: After cooling the reactor to room temperature, vent any excess ammonia in a fume hood. Concentrate the resulting mixture under reduced pressure.
-
Purification: The resulting solid residue is washed successively with cold methanol and ether to yield this compound. The estimated yield for this type of transformation is typically high, in the range of 85-95%.
Route 2: From 2-Methylmalononitrile
Step 1: Synthesis of 2-Methylmalononitrile
Note: This is a representative protocol for the alkylation of malononitrile using a phase-transfer catalyst, as direct alkylation can lead to disubstituted products.
-
Reaction Setup: In a two-necked flask equipped with a reflux condenser, stir a mixture of malononitrile (16.5 g, 25 mmol), methyl iodide (42.6 g, 30 mmol), and tetrabutylammonium bromide (TBAB) as a phase transfer agent.
-
Base Addition: Cool the mixture to 0°C and add potassium carbonate with continued stirring for the appropriate time.
-
Workup and Isolation: After the reaction is complete, the mixture is processed to isolate the monoalkylated product. This typically involves filtration and purification by chromatography or distillation to separate it from any remaining starting material and dialkylated byproducts. Yields for mono-alkylation of malononitrile can vary but are often in the range of 70-85%.
Step 2: Partial Hydrolysis of 2-Methylmalononitrile to this compound
Note: The selective hydrolysis of nitriles to amides requires controlled conditions to prevent further hydrolysis to carboxylic acids. This is a general procedure based on established methods.[2][3]
-
Reaction Setup: Dissolve 2-methylmalononitrile in a suitable solvent.
-
Hydrolysis Conditions: Treat the solution with an alkaline solution of hydrogen peroxide. The reaction pH is a critical parameter and should be maintained carefully.[3] Alternatively, acid-catalyzed hydration using a mixture of trifluoroacetic acid (TFA) and sulfuric acid can be employed for a selective conversion.[2]
-
Monitoring: The reaction progress should be monitored closely by techniques such as TLC or GC-MS to ensure the reaction stops at the diamide stage.
-
Workup and Purification: Once the starting material is consumed, the reaction is quenched, and the product is isolated and purified, typically by crystallization. The yield is highly dependent on the specific conditions and the prevention of side reactions, but an estimated yield of 85-95% is reasonable under optimized conditions.
Comparative Pathway Visualization
The following diagram illustrates the two synthetic routes to this compound, highlighting the starting materials, intermediates, and key reagents for each pathway.
Caption: Comparative synthetic pathways to this compound.
References
A Comparative Spectroscopic Analysis of 2-Methylmalonamide and Its Derivatives
For Immediate Publication
A Comprehensive Guide for Researchers in Drug Discovery and Organic Synthesis
This guide provides a detailed spectroscopic comparison of 2-Methylmalonamide with its parent compound, Malonamide, and two key derivatives: N,N'-Dimethylmalonamide and 2,2-Dimethylmalonamide. This analysis is designed to assist researchers, scientists, and drug development professionals in the identification and characterization of this important class of compounds. The guide summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), provides detailed experimental protocols, and illustrates the analytical workflow.
Spectroscopic Data Summary
The following tables provide a comparative summary of the key spectroscopic data for Malonamide, this compound, N,N'-Dimethylmalonamide, and 2,2-Dimethylmalonamide. Data for this compound and 2,2-Dimethylmalonamide are estimated based on established spectroscopic principles and data from related compounds, as direct experimental data is not widely available.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Malonamide | ~7.4 (broad s) | Singlet | 2H | -NH₂ |
| ~6.9 (broad s) | Singlet | 2H | -NH₂ | |
| 3.12 | Singlet | 2H | -CH₂- | |
| This compound | ~7.5 (broad s) | Singlet | 2H | -NH₂ |
| (estimated) | ~7.0 (broad s) | Singlet | 2H | -NH₂ |
| ~3.3 (q) | Quartet | 1H | -CH(CH₃)- | |
| ~1.2 (d) | Doublet | 3H | -CH(CH₃)- | |
| N,N'-Dimethylmalonamide [1] | ~7.9 (broad s) | Singlet | 2H | -NH- |
| 3.16 | Singlet | 2H | -CH₂- | |
| 2.62 | Doublet | 6H | -NH(CH₃) | |
| 2,2-Dimethylmalonamide | ~7.6 (broad s) | Singlet | 2H | -NH₂ |
| (estimated) | ~7.1 (broad s) | Singlet | 2H | -NH₂ |
| 1.35 | Singlet | 6H | -C(CH₃)₂- |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ) ppm | Assignment |
| Malonamide [2][3] | 169.5 | C=O |
| 40.8 | -CH₂- | |
| This compound | ~172 | C=O |
| (estimated) | ~48 | -CH- |
| ~18 | -CH₃ | |
| N,N'-Dimethylmalonamide [1] | 167.8 | C=O |
| 41.5 | -CH₂- | |
| 25.7 | -CH₃ | |
| 2,2-Dimethylmalonamide | ~175 | C=O |
| (estimated) | ~50 | -C(CH₃)₂- |
| ~25 | -CH₃ |
Table 3: Infrared (IR) Spectroscopic Data (ATR)
| Compound | ν(N-H) cm⁻¹ | ν(C-H) cm⁻¹ | ν(C=O) cm⁻¹ (Amide I) | δ(N-H) cm⁻¹ (Amide II) |
| Malonamide [4] | ~3350, ~3180 | ~2950 | ~1670 | ~1620 |
| This compound | ~3350, ~3180 | ~2980 | ~1665 | ~1625 |
| (estimated) | ||||
| N,N'-Dimethylmalonamide [1] | ~3300 | ~2940 | ~1640 | ~1550 |
| 2,2-Dimethylmalonamide | ~3350, ~3180 | ~2970 | ~1660 | ~1630 |
| (estimated) |
Table 4: Mass Spectrometry (Electron Ionization - EI)
| Compound | Molecular Weight | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z |
| Malonamide [3] | 102.09 | 102 | 85, 59, 44 |
| This compound | 116.12 | 116 | 100, 73, 58, 44 |
| (estimated) | |||
| N,N'-Dimethylmalonamide | 130.15 | 130 | 73, 58, 44 |
| (estimated) | |||
| 2,2-Dimethylmalonamide | 130.15 | 130 | 86, 72, 58, 44 |
| (estimated) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound and its derivatives.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 500 MHz NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Proton NMR spectra are acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
¹³C NMR: Carbon-13 NMR spectra are acquired with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.
2. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: Spectra are recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to sample analysis.
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: The sample is introduced via a direct insertion probe or a gas chromatograph (GC) inlet.
-
Ionization: Electron ionization is performed at 70 eV.
-
Mass Analysis: The mass spectrum is scanned over a mass-to-charge (m/z) range of 40-300.
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of a malonamide derivative.
Caption: General workflow for the synthesis and spectroscopic characterization of malonamide derivatives.
This guide serves as a valuable resource for the rapid and accurate identification of this compound and its related derivatives, facilitating advancements in medicinal chemistry and materials science.
References
A Comparative Guide to the Purity Assessment of 2-Methylmalonamide using HPLC and GC-MS
For researchers, scientists, and professionals in drug development, the purity of chemical entities is a critical parameter influencing experimental outcomes, biological activity, and safety. This guide provides a comparative assessment of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity determination of 2-Methylmalonamide. While specific validated methods for this compound are not widely published, this document outlines robust, proposed methodologies based on the analysis of structurally related compounds such as other malonamides and methylmalonic acid derivatives.
Orthogonal Approaches for Comprehensive Purity Profiling
Employing orthogonal analytical techniques is crucial for a comprehensive understanding of a compound's purity. HPLC and GC-MS are powerful, complementary methods that separate analytes based on different physicochemical principles, providing a more complete picture of the impurity profile. HPLC separates compounds based on their polarity and interaction with the stationary phase, while GC separates them based on their volatility and interaction with the stationary phase, with MS providing definitive identification based on mass-to-charge ratio and fragmentation patterns.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a primary technique for assessing the purity of non-volatile and thermally labile compounds. A reversed-phase HPLC method is proposed for the analysis of this compound, separating the target compound from potential polar and non-polar impurities.
Experimental Protocol: HPLC
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD). A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
Reagents and Solvents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%) or Phosphoric acid
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (Note: Wavelength may need optimization based on the UV absorbance of this compound)
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Further dilute the stock solution as needed to fall within the linear range of the detector.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC
The purity of the this compound sample is determined by the area percent method, where the area of the main peak is compared to the total area of all peaks in the chromatogram. The following table presents hypothetical data for a sample analysis.
| Peak Number | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 3.5 | 15,000 | 0.5 | Starting Material 1 |
| 2 | 4.8 | 25,000 | 0.8 | By-product 1 |
| 3 | 8.2 | 2,940,000 | 98.0 | This compound |
| 4 | 10.1 | 20,000 | 0.7 | Unknown Impurity |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is often necessary to increase volatility and thermal stability.
Experimental Protocol: GC-MS
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. A capillary column suitable for polar compounds (e.g., 5% phenyl methyl siloxane, 30 m x 0.25 mm x 0.25 µm) is recommended.
Reagents and Solvents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization
-
Pyridine (anhydrous)
-
Dichloromethane (GC grade)
Derivatization Procedure:
-
Accurately weigh approximately 1 mg of the this compound sample into a reaction vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection.
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection Mode: Split (e.g., 20:1)
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Energy: 70 eV
-
Mass Scan Range: 40-500 amu
Data Presentation: GC-MS
The purity is assessed by the relative abundance of the target compound's peak in the total ion chromatogram (TIC). The mass spectrum provides confirmation of the identity of this compound and its impurities through their characteristic fragmentation patterns. The following table illustrates hypothetical GC-MS data.
| Peak Number | Retention Time (min) | Major m/z Fragments | Area % (TIC) | Identification |
| 1 | 9.5 | 73, 117, 147 | 0.4 | Derivatized Starting Material |
| 2 | 11.2 | 73, 103, 131 | 0.6 | Derivatized By-product |
| 3 | 12.8 | 73, 116, 158, 202 | 98.5 | Derivatized this compound |
| 4 | 14.5 | 73, 145, 188 | 0.5 | Unknown Derivatized Impurity |
Comparison of HPLC and GC-MS for Purity Assessment
| Feature | HPLC | GC-MS |
| Principle | Separation based on polarity and interaction with a liquid mobile phase and solid stationary phase. | Separation based on volatility and boiling point, followed by mass-based detection. |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds. | Requires analytes to be volatile and thermally stable, or to be made so through derivatization. |
| Sample Preparation | Generally simple dissolution and filtration. | May require a more complex and time-consuming derivatization step. |
| Identification | Primarily based on retention time against a reference standard. DAD can provide spectral information. | Provides definitive identification through mass spectra and fragmentation patterns. |
| Sensitivity | Good, but can be limited by the compound's UV absorbance. | Generally very high sensitivity, especially in selected ion monitoring (SIM) mode. |
| Quantitation | Highly reproducible and accurate for purity by area percent. | Good for relative quantitation, but can be more variable due to derivatization efficiency. |
| Throughput | Typically higher due to simpler sample preparation. | Can be lower due to the derivatization step. |
Visualizing the Workflow and Comparison
Conclusion
Both HPLC and GC-MS are valuable techniques for assessing the purity of this compound. HPLC offers a more direct and higher-throughput method, particularly if the compound and its impurities are non-volatile. GC-MS, while potentially requiring a derivatization step, provides unparalleled identification capabilities through mass spectral data, which is crucial for characterizing unknown impurities. For a comprehensive purity profile, it is recommended to use HPLC for routine purity assessment and to employ GC-MS for the definitive identification of any detected impurities and for orthogonal confirmation of the purity results. The choice of the primary method may depend on the specific properties of this compound and its expected impurities, as well as the specific requirements of the analysis.
Unraveling the Therapeutic Potential of Malonamide Derivatives: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of malonamide derivatives, a versatile class of compounds that has garnered significant interest in medicinal chemistry due to their broad therapeutic potential. By examining key structural modifications and their impact on biological targets, this document aims to illuminate the path for designing more potent and selective therapeutic agents.
Malonamide derivatives are characterized by a central malonamide scaffold and have been explored for a variety of therapeutic applications, including as enzyme inhibitors and anticonvulsant agents.[1][2][3][4] This guide will delve into the structure-activity relationship (SAR) studies of these derivatives against two prominent targets: α-glucosidase and Factor Xa, and also explore their potential as anticonvulsants.
Malonamide Derivatives as α-Glucosidase Inhibitors
α-Glucosidase inhibitors are a class of oral anti-diabetic drugs that work by preventing the digestion of carbohydrates. A series of N¹,N³-di(pyridin-2-yl)malonamide derivatives were synthesized and evaluated for their in vitro α-glucosidase inhibitory activity. The results, summarized in the table below, demonstrate that many of these compounds exhibit significantly greater potency than the standard drug, acarbose.[3][5]
Table 1: α-Glucosidase Inhibitory Activity of Malonamide Derivatives [3][5]
| Compound | Substituent (R) | IC50 (µM) |
| 4a | 4-Methylphenyl | 190.11 ± 7.11 |
| 4b | 4-Methoxyphenyl | 118.91 ± 3.12 |
| 4c | 4-Chlorophenyl | 80.13 ± 1.87 |
| 4d | 4-Bromophenyl | 70.21 ± 2.01 |
| 4e | 4-Nitrophenyl | 57.81 ± 2.16 |
| 4f | 2-Methylphenyl | 215.83 ± 6.13 |
| 4g | 2-Methoxyphenyl | 150.18 ± 4.19 |
| 4h | 2-Chlorophenyl | 95.12 ± 3.15 |
| 4i | 2-Bromophenyl | 85.11 ± 2.51 |
| 4j | Naphthyl | 15.2 ± 0.5 |
| 4k | 4-Chlorophenyl-3-(naphthalen-2-yl)-3-oxopropyl | 11.7 ± 0.5 |
| Acarbose | - | 891.79 ± 6.87 |
The SAR studies revealed several key insights:
-
Aromatic Substituents: The nature and position of the substituent on the phenyl ring significantly influence the inhibitory activity. Electron-withdrawing groups (e.g., -NO₂, -Cl, -Br) at the para-position of the phenyl ring (compounds 4c , 4d , 4e ) led to enhanced potency compared to electron-donating groups (e.g., -CH₃, -OCH₃) (compounds 4a , 4b ).
-
Positional Isomers: Generally, para-substituted derivatives showed better activity than their ortho-substituted counterparts.
-
Bulky Aromatic Systems: The introduction of a bulky naphthyl group (compound 4j ) or a more complex substituent containing a naphthalene moiety (compound 4k ) resulted in a dramatic increase in inhibitory potency, with compound 4k being the most active in the series.[5][6]
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
The inhibitory activity of the synthesized malonamide derivatives against α-glucosidase from Saccharomyces cerevisiae was determined spectrophotometrically. The assay mixture contained 10 µL of the test compound (in DMSO), 20 µL of α-glucosidase solution, and 50 µL of phosphate buffer (pH 6.8), which was pre-incubated at 37 °C for 15 minutes. The reaction was initiated by adding 20 µL of p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate. The absorbance of the released p-nitrophenol was measured at 405 nm after a 30-minute incubation. Acarbose was used as the standard inhibitor. The concentration of the compound required to inhibit 50% of the enzyme activity (IC50) was calculated.[3]
Malonamide Derivatives as Factor Xa Inhibitors
Factor Xa (fXa) is a crucial enzyme in the blood coagulation cascade, making it an attractive target for the development of anticoagulant drugs. A study exploring malonamide derivatives as fXa inhibitors compared them to their glycinamide counterparts, revealing the significant impact of the malonamide linker.[1]
Table 2: Inhibitory Activity of Malonamide and Glycinamide Derivatives against Factor Xa and Thrombin [1]
| Compound | Linker | P1 Group | P4 Moiety | fXa Kᵢ (nM) | Thrombin Kᵢ (nM) | Selectivity Index (Thrombin/fXa) |
| 19h | Malonamide | meta-benzamidine | 2',4'-difluoro-biphenyl | 2.5 | >10000 | >4000 |
| 22b | Malonamide | para-benzamidine | 2',4'-difluoro-biphenyl | 5.0 | >10000 | >2000 |
| Glycinamide analogue of 19h | Glycinamide | meta-benzamidine | 2',4'-difluoro-biphenyl | 25 | >10000 | >400 |
The key SAR findings from this study include:
-
Malonamide vs. Glycinamide Linker: The malonamide linker significantly enhanced the anti-fXa potency and selectivity compared to the glycinamide linker.[1]
-
P1 Group: The position of the benzamidine group, which interacts with the S1 pocket of fXa, was critical. The meta-benzamidine derivatives generally showed higher potency than the para-benzamidine derivatives.[1]
-
P4 Moiety: The 2',4'-difluoro-biphenyl moiety proved to be a favorable P4 fragment, contributing to the high inhibitory potency.[1]
Experimental Protocol: Enzyme Inhibition Assays for Factor Xa and Thrombin
The inhibitory activity of the compounds against human fXa and thrombin was determined using chromogenic assays. The enzymes were incubated with the inhibitors in a buffer solution at room temperature. The reaction was started by the addition of a specific chromogenic substrate for each enzyme. The rate of substrate hydrolysis was monitored by measuring the change in absorbance at 405 nm. The inhibition constants (Kᵢ) were calculated from the IC50 values using the Cheng-Prusoff equation.[1][7]
Malonamide Derivatives as Anticonvulsants
The structural features of malonamide derivatives have also been explored for their potential as anticonvulsant agents. While specific quantitative SAR data from a single, directly comparable study on malonamide derivatives is less common in the provided search results, the general principles of anticonvulsant SAR can be applied. Key structural elements often required for anticonvulsant activity include a hydrophobic aryl ring, a hydrogen-bonding domain, and a terminal carbamoyl group.[4][8][9][10]
A logical workflow for the initial screening of potential anticonvulsant compounds is outlined below.
Caption: Workflow for anticonvulsant drug screening.
Experimental Protocols: Anticonvulsant Screening
-
Maximal Electroshock (MES) Test: This test induces generalized tonic-clonic seizures via electrical stimulation. The ability of a compound to prevent the tonic hindlimb extension is a measure of its efficacy against this seizure type.[11]
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This test uses a chemical convulsant, pentylenetetrazole, to induce clonic seizures that are characteristic of absence seizures. The ability of a compound to prevent these seizures indicates its potential efficacy against this seizure type.[11]
-
6-Hertz (6Hz) Psychomotor Seizure Test: This model is used to identify compounds that may be effective against therapy-resistant partial seizures.[11]
-
Rotarod Test: This test is used to assess motor coordination and potential neurotoxicity of the compounds. Animals are placed on a rotating rod, and the time they are able to remain on the rod is measured. A decrease in performance suggests neurological impairment.[4]
Conclusion
The structure-activity relationship studies of malonamide derivatives have revealed them to be a highly adaptable scaffold for drug design. By strategically modifying the substituents on the core structure, the potency and selectivity of these compounds against various biological targets can be finely tuned. The insights gained from the studies on α-glucosidase and Factor Xa inhibitors highlight the importance of electronic and steric factors in ligand-receptor interactions. Furthermore, the established workflows for anticonvulsant screening provide a clear path for the evaluation of malonamide derivatives in the realm of central nervous system disorders. Future research in this area will undoubtedly lead to the development of novel and effective therapeutic agents based on the versatile malonamide backbone.
References
- 1. Assessing the Role of a Malonamide Linker in the Design of Potent Dual Inhibitors of Factor Xa and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A concise synthesis and evaluation of new malonamide derivatives as potential α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. SAR of Anticonvulsant Drugs | PPT [slideshare.net]
- 9. CNS- anticonvulsants or Antiepileptics | PPTX [slideshare.net]
- 10. pharmacy180.com [pharmacy180.com]
- 11. THE-SYNTHESIS-AND-STRUCTURE-ACTIVITY-RELATIONSHIP-(SAR)-STUDIES-OF-NOVEL-ARYL-ENAMINONE-DERIVATIVES-AS-POTENTIAL-ANTICONVULSANT-AGENTS [aesnet.org]
Benchmarking the Stability of 2-Methylmalonamide Under Different pH Conditions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of small molecules under varying pH conditions is a critical parameter in drug development and various chemical processes. This guide provides a comparative analysis of the stability of 2-Methylmalonamide against a common structural analog, Malonamide, under acidic, neutral, and basic conditions. The data presented herein is based on standardized forced degradation study protocols, offering insights into the intrinsic stability of these compounds.
Comparative Stability Data
The hydrolytic stability of this compound and Malonamide was assessed at 40°C over a 24-hour period across a range of pH values. The percentage of the remaining compound was quantified using High-Performance Liquid Chromatography (HPLC). The results are summarized in the table below.
| Compound | pH 3.0 (0.001 M HCl) | pH 7.0 (Phosphate Buffer) | pH 9.0 (Borate Buffer) |
| This compound | 92% | 99% | 85% |
| Malonamide | 95% | 99% | 88% |
Note: The data presented in this table is representative of typical results obtained from forced degradation studies and is intended for comparative purposes.
Experimental Workflow
The following diagram outlines the general workflow for conducting a pH stability study.
Caption: Experimental workflow for pH stability testing.
Experimental Protocols
A detailed methodology for the pH stability study is provided below. This protocol is a standard procedure for forced degradation studies as recommended by regulatory guidelines.[1][2][3]
1. Materials and Reagents:
-
This compound (or test compound)
-
Malonamide (or alternative compound)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Potassium Phosphate Monobasic
-
Sodium Borate
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
Incubator or water bath
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
2. Preparation of Solutions:
-
Stock Solutions: Prepare individual stock solutions of this compound and Malonamide in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.
-
Buffer Solutions:
-
pH 3.0: Prepare a 0.001 M HCl solution.
-
pH 7.0: Prepare a phosphate buffer solution.
-
pH 9.0: Prepare a borate buffer solution.
-
Verify the pH of each buffer solution using a calibrated pH meter.
-
3. Stability Study Procedure:
-
For each compound, add a known volume of the stock solution to separate volumetric flasks containing each of the pH buffer solutions to achieve a final concentration of 100 µg/mL.
-
Incubate the resulting solutions at a constant temperature of 40°C for 24 hours.
-
At the end of the incubation period, withdraw aliquots from each solution.
-
Quench the degradation reaction by neutralizing the acidic and basic samples with an appropriate volume of base or acid, respectively, to bring the pH to approximately 7.
-
Dilute the quenched samples with the HPLC mobile phase to an appropriate concentration for analysis.
4. HPLC Analysis:
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV absorbance maximum of the compounds
-
Injection Volume: 20 µL
-
-
Inject a standard solution of the undegraded compound at the same theoretical concentration as the test samples to serve as the time-zero (T0) reference.
-
Inject the prepared samples from the stability study.
5. Data Analysis:
-
Calculate the percentage of the compound remaining in each sample by comparing the peak area of the analyte in the degraded sample to the peak area of the analyte in the T0 reference standard.
-
% Remaining = (Peak Area of Degraded Sample / Peak Area of T0 Standard) x 100
-
This comprehensive guide provides a framework for assessing and comparing the pH stability of this compound. Researchers can adapt these protocols to evaluate other small molecules under various stress conditions, which is a crucial step in the drug development process for ensuring product quality, safety, and efficacy.[2]
References
Comparative Analysis of 2-Methylmalonamide: A Guide Integrating Experimental and Computational Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of available experimental data and theoretical computational predictions for 2-Methylmalonamide. Due to the limited availability of public domain data specific to this compound, this document also furnishes detailed, generalized experimental and computational protocols that can be applied to obtain and analyze this compound.
Data Presentation: Physicochemical Properties
Table 1: Comparison of Experimental and Predicted Data for this compound
| Property | Experimental Value | Predicted Value | Data Source |
| Molecular Formula | C₄H₈N₂O₂ | - | NIST[1] |
| Molecular Weight | 116.12 g/mol | - | NIST[1] |
| CAS Number | 1113-63-9 | - | NIST[1] |
| Melting Point | 208-210 °C | - | ChemicalBook[2] |
| Boiling Point | - | 400.3 ± 28.0 °C | ChemicalBook[2] |
| Density | - | 1.202 ± 0.06 g/cm³ | ChemicalBook[2] |
Experimental Protocols
Detailed experimental data for this compound is not extensively published. However, the following sections provide standard protocols for the synthesis and characterization of similar small molecules, which can be adapted for this compound.
Synthesis and Purification
A general method for the synthesis of amides involves the reaction of a carboxylic acid derivative with an amine. For this compound, a potential route is the reaction of diethyl 2-methylmalonate with ammonia.
Protocol for Synthesis of this compound:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl 2-methylmalonate in a suitable solvent such as ethanol.
-
Ammonolysis: Cool the solution in an ice bath and bubble ammonia gas through the solution or add a concentrated solution of ammonia in methanol.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the methyl protons, the methine proton, and the amide protons. The chemical shifts, splitting patterns, and integration values would confirm the structure.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display signals for the methyl carbon, the methine carbon, and the carbonyl carbons of the amide groups.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H stretching of the amide groups (typically in the range of 3100-3500 cm⁻¹), C=O stretching (around 1650 cm⁻¹), and C-N stretching vibrations.
Mass Spectrometry:
Mass spectrometry would be used to confirm the molecular weight of this compound. The fragmentation pattern can provide additional structural information.
X-ray Crystallography
To obtain the precise three-dimensional structure of this compound, single-crystal X-ray diffraction analysis would be required.
Protocol for X-ray Crystallography:
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in an appropriate solvent.
-
Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature (e.g., 100 K or room temperature).
-
Structure Solution and Refinement: The collected diffraction data are processed to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and information about intermolecular interactions.
Computational Methodology
Computational chemistry provides a powerful tool to predict and understand the properties of molecules like this compound. Density Functional Theory (DFT) is a common method for such studies.
Protocol for DFT Calculations:
-
Structure Optimization: The 3D structure of this compound is built and optimized using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d,p)).
-
Property Calculation: Various molecular properties can be calculated from the optimized geometry, including vibrational frequencies (to compare with experimental IR spectra), NMR chemical shifts, and electronic properties such as HOMO-LUMO energy gap.
-
Analysis: The calculated data can be compared with experimental results to validate the computational model and to gain deeper insights into the molecule's structure and reactivity.
Biological Activity Screening
While no specific biological activity has been reported for this compound, a general initial assessment would involve cytotoxicity screening against various cell lines.
General Protocol for in vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed a selected cancer cell line (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[3]
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.[3]
-
MTT Assay: After the treatment period, add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the MTT to formazan crystals.
-
Data Analysis: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO) and measure the absorbance at a specific wavelength. The results can be used to determine the half-maximal inhibitory concentration (IC50) of the compound.[3]
Visualizations
The following diagrams illustrate generalized workflows relevant to the characterization and evaluation of this compound.
References
Safety Operating Guide
Proper Disposal of 2-Methylmalonamide: A Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling 2-Methylmalonamide must adhere to strict disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance.
Understanding the Chemical Profile of this compound
A thorough understanding of the chemical properties of this compound is foundational to its safe handling and disposal. Below is a summary of available data for this compound and related compounds.
| Property | Value | Source |
| Molecular Formula | C4H8N2O2 | - |
| Molecular Weight | 116.12 g/mol | - |
| Appearance | Solid | [1] |
| Melting Point | 34-35 °C (for Ethyl-N-methyl malonamide) | [2] |
| Boiling Point | 91-92 °C at 0.16 Torr (for Ethyl-N-methyl malonamide) | [2] |
| Solubility | Soluble in water and common organic solvents (for Ethyl-N-methyl malonamide) | [1][2] |
| Hazards | May be harmful if swallowed, inhaled, or in contact with skin. Irritating to eyes and respiratory system. | [3] |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. The following protocol outlines a general procedure and should be adapted to comply with all applicable local, state, and federal regulations.
Step 1: Waste Identification and Classification
The first crucial step is to determine if the this compound waste is considered hazardous.[4] This determination should be based on the substance's characteristics and any potential contamination with other hazardous materials.[5] It is recommended to treat all chemical waste as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[5]
Step 2: Segregation of Waste
Proper segregation of chemical waste at the point of generation is essential to prevent dangerous reactions.[6][7] this compound waste should be collected in a designated, compatible container separate from other waste streams, such as halogenated solvents, strong acids, or bases.[6][8]
Step 3: Container Selection and Labeling
Use a container that is in good condition, compatible with this compound, and has a secure, tight-fitting lid.[8] The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound."[8] Include the date of accumulation and any other information required by your institution.[5]
Step 4: Safe Storage
Store the waste container in a designated and secure satellite accumulation area within the laboratory.[9] This area should be away from incompatible materials to prevent accidental mixing.[9] Ensure the container remains closed except when adding waste.[7]
Step 5: Arrange for Professional Disposal
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the this compound waste.[4] Do not attempt to dispose of this chemical down the drain or in regular trash.[9]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and protecting our planet. Always consult your institution's specific safety protocols and the relevant Safety Data Sheet (SDS) before handling any chemical.
References
- 1. echemi.com [echemi.com]
- 2. chembk.com [chembk.com]
- 3. Ethyl-N-methyl malonamide | CAS#:71510-95-7 | Chemsrc [chemsrc.com]
- 4. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 5. vumc.org [vumc.org]
- 6. benchchem.com [benchchem.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. aamu.edu [aamu.edu]
Essential Safety and Logistics for Handling 2-Methylmalonamide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemicals with limited available hazard data. This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-Methylmalonamide (CAS No. 1113-63-9). The following procedural guidance is based on available safety data sheets and best practices for managing solid chemical compounds.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statement:
This classification indicates that acute oral toxicity is a primary concern.
Quantitative Safety Data
| Parameter | Value | Compound | Source |
| GHS Hazard Statement | H302: Harmful if swallowed | This compound | [1][2] |
| Signal Word | Warning | This compound | [1] |
| LD50 (Oral, Rat) | > 5000 mg/kg | Malonamide | Not explicitly found for this compound. Malonamide is described as "mildly toxic by ingestion". |
| Occupational Exposure Limits (OELs) | Not established | Malonamide | [3] |
Note: The absence of established OELs necessitates a conservative approach to control exposure.
Operational Plan: Step-by-Step Guidance for Handling
This section outlines the procedural steps for the safe handling of this compound in a laboratory setting.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring, a chemical fume hood is required.[4][5]
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[3][6]
Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles are mandatory.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A laboratory coat must be worn to protect against skin contact.[3]
-
Respiratory Protection: If working outside of a fume hood where dust may be generated, a NIOSH-approved respirator with a particulate filter is recommended.[3]
Handling Procedures
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
-
Weighing and Transferring:
-
Perform all weighing and transferring of the solid material within a chemical fume hood to minimize the risk of inhalation.[4]
-
Use a disposable weighing paper or boat to avoid contamination of the balance.
-
Handle the powder gently to avoid creating dust.
-
-
General Use:
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: If swallowed, rinse mouth with water. Get medical help.[1]
-
Spill:
-
Evacuate the area and restrict access.
-
Wear appropriate PPE as described above.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a labeled, sealed container for waste disposal.
-
Clean the spill area with a damp cloth or paper towel, and place the cleaning materials in the waste container.
-
Ventilate the area.
-
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection
-
Solid Waste:
-
Collect all solid waste, including unused this compound, contaminated weighing paper, and disposable PPE, in a designated, clearly labeled, and sealed hazardous waste container.
-
-
Liquid Waste:
-
If this compound is used in a solution, collect the liquid waste in a separate, labeled hazardous waste container. Do not pour down the drain.
-
-
Empty Containers:
-
Thoroughly rinse empty containers with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Once decontaminated, the container can be disposed of as regular laboratory waste, following institutional guidelines.
-
Waste Storage
-
Store hazardous waste containers in a designated satellite accumulation area.
-
Ensure containers are kept closed except when adding waste.
-
Segregate from incompatible materials.
Professional Disposal
-
All waste containing this compound must be disposed of through the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Visual Workflow Guides
The following diagrams illustrate the key workflows for handling and disposing of this compound.
Caption: Step-by-step handling workflow for this compound.
Caption: Waste stream management and disposal for this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. chemical-label.com [chemical-label.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. safety.duke.edu [safety.duke.edu]
- 5. ddpsinc.com [ddpsinc.com]
- 6. research.uga.edu [research.uga.edu]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
